molecular formula C10H11N3 B1306543 4-(2-Methylimidazol-1-yl)phenylamine CAS No. 74852-81-6

4-(2-Methylimidazol-1-yl)phenylamine

Cat. No.: B1306543
CAS No.: 74852-81-6
M. Wt: 173.21 g/mol
InChI Key: IEZCMVRWKNEHJB-UHFFFAOYSA-N
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Description

4-(2-Methylimidazol-1-yl)phenylamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZCMVRWKNEHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390134
Record name 4-(2-Methyl-1H-imidazol-1-yl)aniline
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74852-81-6
Record name 4-(2-Methyl-1H-imidazol-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1H-imidazol-1-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methylimidazol-1-yl)phenylamine is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, including its chemical properties, detailed synthetic methodologies, and an analysis of its potential biological significance based on related structures. While experimental data on the specific biological activity of this compound is limited in publicly available literature, this guide offers insights into its potential roles and mechanisms by examining analogous compounds.

Chemical and Physical Properties

This compound, also known as 4-(2-methyl-1H-imidazol-1-yl)aniline, is a solid at room temperature. Its core structure consists of a phenylamine group substituted at the 4-position with a 2-methylimidazole ring.

PropertyValueSource
CAS Number 74852-81-6BOC Sciences[]
Molecular Formula C₁₀H₁₁N₃BOC Sciences[]
Molecular Weight 173.21 g/mol BOC Sciences[]
Melting Point 111.5 °C (Predicted)BOC Sciences[]
Boiling Point 378.5 ± 44.0 °C (Predicted)BOC Sciences[]
Density 1.17 ± 0.1 g/cm³ (Predicted)BOC Sciences[]
SMILES CC1=NC=CN1C2=CC=C(C=C2)NBOC Sciences[]
InChI InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3BOC Sciences[]
InChI Key IEZCMVRWKNEHJB-UHFFFAOYSA-NBOC Sciences[]

Synthetic Methodologies

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine or a heterocyclic compound.[2]

Reaction Scheme:

Ullmann_Condensation reactant1 2-Methylimidazole plus1 + reactant1->plus1 reactant2 4-Iodoaniline catalyst CuI, Base Solvent, Heat reactant2->catalyst plus1->reactant2 product This compound catalyst->product

Ullmann Condensation for Synthesis.

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-methylimidazole (1.0 eq), 4-iodoaniline (1.2 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to a temperature between 120-180 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds and is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[3][4][5]

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 2-Methylimidazole plus1 + reactant1->plus1 reactant2 4-Bromoaniline catalyst Pd Catalyst, Ligand Base, Solvent, Heat reactant2->catalyst plus1->reactant2 product This compound catalyst->product Biological_Investigation_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Compound This compound Cell_Lines Cancer Cell Lines (e.g., MCF-7, HeLa) Compound->Cell_Lines Treat Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Kinase Panel) Compound->Enzyme_Inhibition_Assay Test Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Lines->Cytotoxicity_Assay Measure Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis If cytotoxic Western_Blot Western Blot (Signaling Proteins) Enzyme_Inhibition_Assay->Western_Blot If inhibitory Animal_Model Animal Model (e.g., Xenograft) Western_Blot->Animal_Model If promising Toxicity_Study Toxicity Study Animal_Model->Toxicity_Study Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study

References

An In-depth Technical Guide to 4-(2-Methylimidazol-1-yl)phenylamine: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methylimidazol-1-yl)phenylamine, a heterocyclic amine, represents a significant scaffold in medicinal chemistry. Its unique structural features, combining a 2-methylimidazole moiety with a phenylamine group, make it a compelling candidate for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and potential synthesis routes of this compound. Furthermore, it delves into its potential biological activities, with a focus on its role as a kinase inhibitor, and outlines detailed experimental protocols for its synthesis and biological evaluation.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules. Its electron-rich nature and ability to participate in various non-covalent interactions allow for high-affinity binding to a wide range of biological targets. The linkage of a 2-methylimidazole to a phenylamine core in this compound creates a molecule with potential for diverse biological activities, particularly as an inhibitor of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.

PropertyValueReference
IUPAC Name 4-(2-Methyl-1H-imidazol-1-yl)aniline[1]
Synonyms This compound[1]
CAS Number 74852-81-6[1]
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.22 g/mol [1]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents like DMSO and ethanol

Synthesis of this compound

The synthesis of this compound can be achieved through established cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. These reactions provide robust and versatile routes to form the crucial C-N bond between the imidazole and phenyl rings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds.[2] This method offers high functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.

Materials:

  • 2-Methylimidazole

  • 4-Bromoaniline (or 4-iodoaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-methylimidazole (1.2 equivalents), 4-bromoaniline (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

  • Add anhydrous toluene (or dioxane) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of N-arylimidazoles.[3] While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, especially for large-scale synthesis.

Materials:

  • 2-Methylimidazole

  • 4-Bromoaniline (or 4-iodoaniline)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • L-Proline or other suitable ligand

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2-methylimidazole (1.5 equivalents), 4-bromoaniline (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMSO (or DMF) to the flask.

  • Heat the reaction mixture to 120-150 °C and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Potential Biological Activity and Applications

The this compound scaffold is a promising starting point for the development of kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, a key interaction in the ATP-binding pocket of many kinases. The 2-methylimidazole moiety can engage in various interactions, including hydrogen bonding and π-stacking, contributing to binding affinity and selectivity.

Kinase Inhibitory Potential

Structurally similar compounds containing the N-phenylimidazole motif have been investigated as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases. These kinases are often implicated in cancer cell proliferation, survival, and angiogenesis.

Based on the known targets of similar imidazole-based inhibitors, this compound could potentially modulate key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. These pathways are central to cell growth, survival, and metabolism and are frequently hyperactivated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a kinase inhibitor, a series of in vitro assays can be performed.

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., PI3K, Akt, or a panel of kinases)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound (test compound)

  • Positive control inhibitor

  • Microplate reader (e.g., for luminescence or fluorescence detection)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the test compound at various concentrations. Include wells for a positive control and a no-compound (vehicle) control.

  • Add the recombinant kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Workflow and Logical Relationships

The development of this compound as a potential therapeutic agent follows a logical workflow from synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis (Buchwald-Hartwig / Ullmann) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Characterization->Kinase_Assay Pure Compound Cell_Assay Cell-Based Cytotoxicity Assay (e.g., MTT) Kinase_Assay->Cell_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Assay->Pathway_Analysis

Drug discovery workflow for this compound.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its straightforward synthesis via established cross-coupling reactions and the promising biological activities associated with its structural motifs make it an attractive scaffold for the development of novel kinase inhibitors. The experimental protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of this compound and its derivatives, paving the way for further research into its therapeutic potential. Future studies should focus on synthesizing a library of analogues to establish a clear structure-activity relationship and to optimize the potency and selectivity of this promising chemical entity.

References

CAS 74852-81-6 chemical information and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the 4-Anilino-6,7-dimethoxyquinazoline Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-anilino-6,7-dimethoxyquinazoline core structure is a significant scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. Compounds derived from this scaffold are well-known for their potent inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By competing with ATP in the kinase domain, these inhibitors effectively block downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. This guide provides a comprehensive overview of the chemical information, safety data, experimental protocols, and signaling pathways associated with 4-anilino-6,7-dimethoxyquinazoline derivatives.

While the specific CAS number 74852-81-6 did not yield a direct match to a widely recognized compound, the underlying 4-anilino-6,7-dimethoxyquinazoline structure is of significant interest in pharmacological research.

Chemical and Safety Information

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are typically crystalline solids with defined melting points. The safety profile of these compounds requires careful handling in a laboratory setting.

General Safety Precautions:
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area.[1]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[1]

Hazard Identification:
  • Acute Toxicity: May be harmful if swallowed.[2]

  • Skin and Eye Irritation: Can cause skin and eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation.

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory activities of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against key molecular targets and cancer cell lines.

Compound/DerivativeTarget(s)IC50 ValueCell LineIC50 Value
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD153035)EGFR0.025 nM[3]--
Vandetanib (ZD6474)VEGFR240 nM[3]HUVEC (VEGF-stimulated proliferation)60 nM[3]
VEGFR3110 nM[3]PC-990 nM[3]
EGFR500 nM[3]A549700 nM[3]
Compound 12n (a 6,7-dimethoxy-4-anilinoquinoline)c-Met0.030 µM[4]A549, MCF-7, MKN-45Low µM[4]

Signaling Pathway Inhibition

The primary anticancer mechanism of 4-anilino-6,7-dimethoxyquinazoline derivatives is the inhibition of EGFR and VEGFR signaling pathways. These pathways, upon activation, initiate a cascade of intracellular events that promote cell growth, proliferation, survival, and angiogenesis.[3]

EGFR Signaling Pathway

EGFR Signaling Pathway Inhibition

VEGFR Signaling Pathway

VEGFR Signaling Pathway Inhibition

Experimental Protocols

Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A general method for the synthesis of these derivatives involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with a substituted aniline.

General Synthesis Workflow

Characterization: The synthesized compounds are typically characterized using techniques such as 1H NMR, 13C NMR, FT-IR, and LC-MS.[5][6]

In Vitro Cytotoxicity Assays

The cytotoxic effects of the synthesized compounds are evaluated against various cancer cell lines.

Methodologies:

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compound for a specified period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to purple formazan, which is then solubilized and quantified by spectrophotometry.[5][6]

  • Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Live cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

In Vivo Anti-tumor and Anti-angiogenic Studies

Promising compounds are often evaluated in animal models to assess their anti-tumor and anti-angiogenic effects.[5]

Experimental Models:

  • Ehrlich Ascites Carcinoma (EAC) Tumor Model: This model is used to evaluate the effect of compounds on ascites secretion, tumor cell proliferation, and the lifespan of tumor-bearing mice.[5]

  • Chorioallantoic Membrane (CAM) Assay: The CAM of chicken embryos is used to assess the anti-angiogenic potential of a compound by observing the inhibition of blood vessel formation.[5]

Conclusion

The 4-anilino-6,7-dimethoxyquinazoline scaffold is a cornerstone in the design of potent and selective inhibitors of key receptor tyrosine kinases involved in cancer progression. The information presented in this guide highlights the chemical properties, safety considerations, biological activities, and experimental methodologies associated with this important class of compounds, providing a valuable resource for researchers in the field of drug discovery and development.

References

A Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the backbone of many functional molecules. Among these, N-arylimidazoles represent a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets. This guide focuses on a specific, high-value building block within this class: 4-(2-methyl-1H-imidazol-1-yl)aniline (CAS No. 74852-81-6).

This compound uniquely combines the structural features of an aniline, a versatile precursor for countless synthetic transformations, with a 2-methylimidazole moiety. The imidazole ring is a cornerstone pharmacophore, mimicking aspects of histidine in biological systems and capable of participating in crucial hydrogen bonding and metal coordination interactions. The addition of a methyl group at the 2-position sterically influences the ring's electronic properties and interaction profile. The strategic placement of these two functional groups makes 4-(2-methyl-1H-imidazol-1-yl)aniline a compound of significant interest for the development of kinase inhibitors, advanced polymers, and other functional materials. This document provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis, and an exploration of its reactivity and applications.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. While extensive experimental data for this specific molecule is not widely published, we can compile its key identifiers and compare its expected properties to a closely related analogue, 4-(1H-imidazol-1-yl)aniline.

Structural Information

The molecular structure consists of a 2-methylimidazole ring linked through a nitrogen atom (N-1) to the para-position of an aniline ring.

Caption: Molecular structure of 4-(2-methyl-1H-imidazol-1-yl)aniline.

Data Summary Table
PropertyValueSource
IUPAC Name 4-(2-methyl-1H-imidazol-1-yl)aniline-
Synonyms 4-(2-methylimidazol-1-yl)benzenamine, 1-(4-Aminophenyl)-2-methyl-1H-imidazoleBOC Sciences
CAS Number 74852-81-6Santa Cruz Biotechnology[1]
Molecular Formula C₁₀H₁₁N₃Santa Cruz Biotechnology[1]
Molecular Weight 173.21 g/mol Santa Cruz Biotechnology[1]
Appearance Solid (Form unspecified)-
Melting Point Data not available. (Comparative: 143-147 °C for 4-(1H-imidazol-1-yl)aniline)(Sigma-Aldrich)
Boiling Point Data not available.-
Solubility Data not available. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.-

Section 2: Synthesis and Mechanistic Insights

The creation of the N-aryl bond between the imidazole and aniline moieties is the key synthetic challenge. While direct coupling with 4-haloanilines can be difficult due to the deactivating effect of the amine, a more robust and industrially scalable approach involves a two-step sequence: nucleophilic aromatic substitution (SNAᵣ) with an activated nitro-precursor, followed by reduction.

Proposed Synthetic Pathway

This synthesis proceeds via the intermediate 2-methyl-1-(4-nitrophenyl)-1H-imidazole (CAS 73225-15-7).[2]

Synthesis_Workflow R1 2-Methylimidazole S1 + R1->S1 R2 1-Fluoro-4-nitrobenzene R2->S1 I1 2-Methyl-1-(4-nitrophenyl)-1H-imidazole Reagent2 Reducing Agent (e.g., SnCl₂·2H₂O / HCl or H₂, Pd/C) Solvent (e.g., EtOH) I1->Reagent2 Step 2: Nitro Reduction P1 4-(2-Methyl-1H-imidazol-1-yl)aniline Reagent1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent1->I1 Reagent2->P1 S1->Reagent1 Step 1: N-Arylation (SNAr)

Caption: Two-step synthesis of the target compound via a nitro-intermediate.

Expert Rationale for Synthetic Choices
  • Step 1: N-Arylation (SNAᵣ): The use of 1-fluoro-4-nitrobenzene is highly advantageous. The nitro group is a powerful electron-withdrawing group, which strongly activates the aromatic ring towards nucleophilic attack by the imidazole nitrogen. Fluorine is an excellent leaving group in this context. This reaction is typically high-yielding and avoids the need for expensive and air-sensitive transition metal catalysts required for other coupling methods like Buchwald-Hartwig or Ullmann reactions.

  • Step 2: Nitro Reduction: The reduction of an aromatic nitro group to an amine is a classic, reliable, and high-yielding transformation. Several methods are effective:

    • Tin(II) Chloride (Bechamp Reduction): A common, robust laboratory method that works well with a wide range of functional groups.

    • Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a very clean method, producing only water as a byproduct, making it ideal for scaling up.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylimidazole (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF, ~5 mL per mmol of imidazole).

  • Reaction: Begin stirring the suspension and add 1-fluoro-4-nitrobenzene (1.05 eq.) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a beaker of cold water (~50 mL per gram of starting imidazole). A yellow precipitate will form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove nonpolar impurities.

  • Purification: Dry the crude product under vacuum. The product is often pure enough for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

Step 2: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)aniline

  • Setup: To a round-bottom flask, add the 2-methyl-1-(4-nitrophenyl)-1H-imidazole (1.0 eq.) from the previous step and ethanol (EtOH, ~10 mL per mmol).

  • Reaction (SnCl₂ Method): To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.). Carefully add concentrated hydrochloric acid (HCl) dropwise until the solution becomes clear. Heat the mixture to reflux (approx. 78 °C) for 2-4 hours.

  • Workup: Cool the reaction to room temperature and carefully basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is >8. Caution: This is an exothermic process. A precipitate of tin salts will form.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization to obtain the final product.

Section 3: Predicted Spectroscopic Characteristics

  • ¹H NMR (Proton NMR):

    • Aniline Protons: The protons on the aniline ring will appear as two doublets in the aromatic region (~6.5-7.5 ppm). Due to the electron-donating effect of the NH₂ group, the protons ortho to it will be shielded (upfield) compared to the protons meta to it (which are ortho to the imidazole ring).

    • Imidazole Protons: The two protons on the imidazole ring (at C4 and C5) will likely appear as two distinct signals (singlets or narrow doublets) in the aromatic region, typically between 7.0 and 7.8 ppm.

    • Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group at the C2 position of the imidazole ring will be observed, likely in the range of 2.2-2.5 ppm.

    • Amine Protons: A broad singlet corresponding to the two NH₂ protons will appear, typically between 3.5 and 5.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Six signals are expected for the phenyl ring carbons. The carbon bearing the NH₂ group will be significantly shielded, while the carbon attached to the imidazole nitrogen will be deshielded.

    • Imidazole Carbons: Three signals are expected for the imidazole ring carbons. The C2 carbon (bearing the methyl group) will be the most deshielded of the three (~145-150 ppm).

    • Methyl Carbon: A single signal in the aliphatic region (~12-15 ppm) will correspond to the methyl group.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A characteristic pair of sharp to medium peaks will be observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂).

    • C-H Aromatic Stretch: Peaks will be present just above 3000 cm⁻¹.

    • C=N and C=C Stretch: Strong absorptions in the 1500-1620 cm⁻¹ region are characteristic of the imidazole and phenyl ring stretching vibrations.

    • C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region will correspond to the aryl-amine C-N bond.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak at m/z = 173.21, corresponding to the molecular weight of the compound.

Section 4: Chemical Reactivity and Derivatization

The molecule possesses two primary sites of reactivity: the aniline nitrogen and the imidazole ring. This dual functionality makes it a highly versatile building block.

Caption: Key reactive sites on 4-(2-methyl-1H-imidazol-1-yl)aniline.

  • Reactivity of the Aniline Group (Site A): The primary amine is a potent nucleophile and its reactivity is central to its utility.

    • Acylation: It readily reacts with acid chlorides or anhydrides to form amides. This is a common step in the synthesis of kinase inhibitors, such as in the preparation of Nilotinib from a similar aniline intermediate.[3]

    • Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines.[4]

    • Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures forms a diazonium salt, a versatile intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

  • Reactivity of the Imidazole Ring (Site B):

    • Basicity: The "pyridine-like" nitrogen (N3) is basic and can be protonated to form an imidazolium salt.

    • Metal Coordination: This same nitrogen is an excellent ligand for coordinating with transition metals, a property exploited in catalysis and the formation of metal-organic frameworks (MOFs).[5]

    • Electrophilic Substitution: While the phenyl ring is activated by the amine, the imidazole ring is generally less reactive towards electrophilic substitution.

Section 5: Applications in Drug Discovery and Materials Science

The structural motifs within this molecule are frequently found in high-value chemical products.

  • Pharmaceuticals: The N-phenylimidazole core is a well-established scaffold in kinase inhibitor design. Kinases are a class of enzymes crucial for cell signaling, and their dysregulation is a hallmark of cancer. The aniline portion often serves as an attachment point for a second pharmacophore that binds in the hinge region of the kinase active site, while the substituted imidazole can occupy an adjacent pocket. The aniline precursor is a key component in the synthesis of Nilotinib, a drug used to treat chronic myelogenous leukemia (CML).[3]

  • Materials Science: Arylimidazole derivatives are used in the synthesis of organic light-emitting diodes (OLEDs). They can serve as ligands for iridium-based triplet emitters, where the electronic properties of the ligand can be tuned to achieve emission at specific wavelengths, such as blue light.[6]

Section 6: Safety and Handling

As a research chemical, 4-(2-methyl-1H-imidazol-1-yl)aniline must be handled with appropriate precautions.

Hazard ClassStatement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7]
Skin Irritation Causes skin irritation.[7]
Eye Irritation Causes serious eye irritation.[7]
Respiratory May cause respiratory irritation.[7]
Safe Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. Use a spatula for transferring the solid. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Emergency Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

References

Spectroscopic Profile of 1-(4-aminophenyl)-2-methylimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-aminophenyl)-2-methylimidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted phenyl group attached to a methyl-imidazole core, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-aminophenyl)-2-methylimidazole. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and extensive data from closely related imidazole derivatives to present a predictive yet robust characterization. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently work with this compound.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. The key structural components are the 1-substituted imidazole ring, the 2-methyl group, and the 4-aminophenyl moiety. Each of these contributes distinct features to the overall spectroscopic profile.

Caption: Molecular structure of 1-(4-aminophenyl)-2-methylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(4-aminophenyl)-2-methylimidazole are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.2d2HH-2', H-6'Protons on the phenyl ring ortho to the imidazole group, expected to be downfield due to the aromatic ring current.
~6.6-6.8d2HH-3', H-5'Protons on the phenyl ring ortho to the amino group, shifted upfield due to the electron-donating effect of the -NH₂ group.
~7.0s1HH-4Imidazole ring proton.
~6.8s1HH-5Imidazole ring proton.
~5.0s2H-NH₂Amino group protons, chemical shift can be variable and the peak may be broad.
~2.3s3H-CH₃Methyl group protons at the 2-position of the imidazole ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-aminophenyl)-2-methylimidazole in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like those of the amino group.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the sample.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence for proton NMR (e.g., 'zg30').

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • Integrate the peaks and determine the multiplicities.

G cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_process Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL DMSO-d₆ setup Instrument Setup: - 400 MHz Spectrometer - Tune and shim - Set spectral parameters dissolve->setup acquire Data Acquisition: - Acquire FID (16-64 scans) setup->acquire process Process Data: - Fourier Transform - Phase and baseline correction acquire->process analyze Analyze Spectrum: - Reference to solvent peak - Integrate and assign peaks process->analyze

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~148C-2Carbon bearing the methyl group in the imidazole ring, typically downfield.
~145C-4'Phenyl carbon attached to the amino group, deshielded.
~135C-1'Phenyl carbon attached to the imidazole nitrogen.
~128C-4Imidazole ring carbon.
~125C-2', C-6'Phenyl carbons ortho to the imidazole group.
~120C-5Imidazole ring carbon.
~114C-3', C-5'Phenyl carbons ortho to the amino group, shielded by the electron-donating group.
~14-CH₃Methyl group carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Switch the probe to the ¹³C channel.

    • Use a standard pulse sequence for ¹³C NMR with proton decoupling (e.g., 'zgpg30').

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).

  • Data Acquisition and Processing:

    • Acquire the FID.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium-Strong, DoubletN-H stretching (asymmetric and symmetric) of the primary amine (-NH₂)
3150-3000Medium-WeakC-H stretching (aromatic)
2950-2850WeakC-H stretching (aliphatic, -CH₃)
~1620StrongN-H bending (scissoring) of the primary amine
1600-1450Medium-StrongC=C and C=N stretching (aromatic and imidazole rings)
~1375MediumC-H bending (symmetric) of the -CH₃ group
~1270StrongC-N stretching (aryl amine)
850-800StrongC-H out-of-plane bending (para-disubstituted benzene)

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
173 [M]⁺˙ (Molecular Ion)
172[M-H]⁺
158[M-CH₃]⁺
92[C₆H₆N]⁺ (from cleavage of the bond between the phenyl group and the imidazole ring)
81[C₄H₅N₂]⁺ (methyl-imidazole fragment)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

G M [M]⁺˙ m/z = 173 M_minus_H [M-H]⁺ m/z = 172 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 158 M->M_minus_CH3 - •CH₃ phenyl_fragment [C₆H₆N]⁺ m/z = 92 M->phenyl_fragment imidazole ring cleavage imidazole_fragment [C₄H₅N₂]⁺ m/z = 81 M->imidazole_fragment phenyl ring cleavage

Caption: Predicted EI-MS fragmentation pathway.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems.

Predicted UV-Vis Absorption Data (in Ethanol)

λₘₐₓ (nm)Molar Absorptivity (ε)Transition
~230-240Highπ → π* transition of the phenyl ring
~280-290Mediumπ → π* transition of the imidazole ring and the aminophenyl chromophore

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of 1-(4-aminophenyl)-2-methylimidazole of known concentration in a UV-transparent solvent such as ethanol or methanol.

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately and to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Set the wavelength range (e.g., 200-400 nm).

  • Data Acquisition:

    • Record the baseline with the blank cuvette.

    • Record the spectrum of each of the prepared solutions.

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(4-aminophenyl)-2-methylimidazole. The presented data, derived from the analysis of its structural components and comparison with related molecules, offers a solid foundation for its identification and further study. Researchers are encouraged to use this guide as a reference for their experimental work and to contribute to the public domain by publishing experimentally obtained spectra to validate and refine these predictions. The consistent application of the detailed protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific advancement.

Potential Mechanism of Action of 4-(2-Methylimidazol-1-yl)phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated research elucidating the specific mechanism of action for 4-(2-Methylimidazol-1-yl)phenylamine is not available in the public domain. This technical guide, therefore, presents a series of hypothesized mechanisms based on the well-documented activities of its core structural motifs: the phenylamine and 2-methylimidazole moieties. The experimental protocols, data, and pathways described herein are proposed frameworks for future investigation.

Executive Summary

This compound is a small molecule featuring a phenylamine group linked to a 2-methylimidazole ring. While direct pharmacological data is scarce, its structural components are present in numerous bioactive compounds. Phenylamine derivatives are known to participate in various enzymatic interactions, and the imidazole core is a key feature in many enzyme inhibitors and receptor antagonists. This guide posits three potential, non-mutually exclusive mechanisms of action for further investigation: 1) Inhibition of Cyclooxygenase (COX) enzymes, 2) Antagonism of Histamine H3 Receptor, and 3) Inhibition of Cytochrome P450 enzymes. This document provides hypothetical quantitative data and detailed experimental protocols to test these hypotheses.

Hypothesized Mechanisms of Action

Inhibition of Cyclooxygenase (COX) Enzymes

The phenylamine moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. It is plausible that this compound could insert into the hydrophobic channel of COX-1 and/or COX-2, with the imidazole ring potentially interacting with key residues in the active site to prevent the binding of arachidonic acid.

Histamine H3 Receptor Antagonism

The imidazole ring is the core structure of histamine and many of its receptor ligands. The 2-methylimidazole group, in particular, is found in compounds targeting histamine receptors. It is hypothesized that this compound could act as an antagonist at the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.

Cytochrome P450 Inhibition

Imidazole-containing compounds are well-known inhibitors of various cytochrome P450 (CYP) enzymes due to the coordination of the imidazole nitrogen to the heme iron atom in the enzyme's active site. The subject molecule could potentially act as an inhibitor of specific CYP isoforms, which would have significant implications for drug metabolism and potential drug-drug interactions.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical data that would be generated from the experimental protocols outlined in section 4.0.

Table 1: Hypothetical COX Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.22.85.43
Celecoxib (Control)50.00.051000
Ibuprofen (Control)5.010.00.5

Table 2: Hypothetical Histamine H3 Receptor Binding Affinity

CompoundH3 Receptor Ki (nM)
This compound75.8
Ciproxifan (Control)5.2

Table 3: Hypothetical Cytochrome P450 Inhibition Data

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)
This compound8.925.1> 50
Ketoconazole (Control for CYP3A4)0.1--
Quinidine (Control for CYP2D6)-0.5-
Sulfaphenazole (Control for CYP2C9)--0.2

Experimental Protocols

COX Enzyme Inhibition Assay (In Vitro)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2.

  • Methodology:

    • Human recombinant COX-1 and COX-2 enzymes are pre-incubated with a range of concentrations of this compound or control compounds (Celecoxib, Ibuprofen) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol).

    • The reaction is initiated by the addition of arachidonic acid.

    • The enzymatic activity is measured by monitoring the rate of oxygen consumption using an oxygen electrode or by colorimetric assay measuring the peroxidase activity of COX.

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Histamine H3 Receptor Binding Assay (In Vitro)
  • Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H3 receptor.

  • Methodology:

    • Cell membranes expressing the human histamine H3 receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of this compound or a known H3 antagonist (Ciproxifan).

    • The binding reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The Ki values are calculated from the IC50 values (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Cytochrome P450 Inhibition Assay (In Vitro)
  • Objective: To determine the IC50 of the test compound against major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Methodology:

    • Human liver microsomes or recombinant CYP enzymes are incubated with a specific fluorescent probe substrate for each isoform and a range of concentrations of this compound or control inhibitors.

    • The reaction is initiated by the addition of an NADPH-generating system.

    • The reaction is incubated at 37°C and then terminated.

    • The formation of the fluorescent metabolite is measured using a fluorescence plate reader.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Hypothesized Signaling Pathways

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX-1 / COX-2 Inhibition

Caption: Hypothesized COX Inhibition Pathway.

H3R_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H3_Receptor H3 Receptor (Autoreceptor) Test_Compound This compound Test_Compound->H3_Receptor Antagonism Histamine_Release->H3_Receptor Negative Feedback Released_Histamine Histamine Histamine_Release->Released_Histamine

Caption: Hypothesized H3 Receptor Antagonism.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Generation In_Vitro_Screening In Vitro Screening (COX, H3R, CYP Assays) Start->In_Vitro_Screening Data_Analysis Data Analysis (IC50, Ki Calculation) In_Vitro_Screening->Data_Analysis Hit_Identification Activity Confirmed? Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Yes No_Activity Re-evaluate or terminate project Hit_Identification->No_Activity No In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End End: Mechanism Elucidation In_Vivo_Studies->End

Caption: Workflow for Investigating the Mechanism of Action.

Unveiling the Biological Potential of 4-(2-Methylimidazol-1-yl)phenylamine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific data on the biological activity of 4-(2-Methylimidazol-1-yl)phenylamine. This guide provides a comprehensive overview based on the activities of structurally related aminophenyl-imidazole and 2-methylimidazole derivatives to infer its potential pharmacological profile and guide future research. The experimental data, protocols, and pathways presented herein are representative examples for this class of compounds and should be treated as illustrative.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions allow for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5][6] The compound this compound, which integrates a 2-methylimidazole moiety with a phenylamine group, represents a scaffold with significant therapeutic potential. While direct studies on this specific molecule are scarce, analysis of its structural components and related analogs suggests promising avenues for investigation, particularly in oncology and infectious diseases.

Potential Biological Activities and Mechanistic Insights

Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit a range of biological effects. The aminophenyl and methylimidazole moieties are common pharmacophores in molecules targeting various enzymes and cellular pathways.

Potential Anticancer Activity

Derivatives of aminophenyl-imidazole have demonstrated notable antiproliferative effects against various cancer cell lines.[7][8] The imidazole ring can act as a bioisostere for other functional groups, enabling interaction with key oncogenic targets such as protein kinases. The 4-aminophenyl group can serve as a crucial hydrogen bond donor/acceptor or as a linker to other functionalities that enhance target binding.

A plausible mechanism of action for compounds in this class involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival. For instance, many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The general structure of this compound could allow it to function as a hinge-binding motif.

Hypothetical Signaling Pathway: Kinase Inhibition

G Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway.

Potential Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents.[9] For example, azole antifungals inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The 2-methylimidazole scaffold in the target compound could potentially interfere with microbial enzymes. Furthermore, the overall structure might allow it to disrupt bacterial cell wall synthesis or other essential metabolic pathways.

Quantitative Biological Data (Representative)

The following table summarizes hypothetical quantitative data for compounds structurally related to this compound, showcasing the types of results that would be expected from in vitro screening.

Compound ClassAssay TypeCell Line / OrganismIC50 / MIC (µM)Reference
Aminophenyl-imidazoleAntiproliferative (MTT)MCF-7 (Breast Cancer)8.5Fictional
Aminophenyl-imidazoleAntiproliferative (MTT)HCT-116 (Colon Cancer)12.2Fictional
2-Methylimidazole DerivativeAntibacterial (MIC)Staphylococcus aureus16Fictional
2-Methylimidazole DerivativeAntifungal (MIC)Candida albicans32Fictional
Aminophenyl-imidazoleKinase InhibitionBRAF Kinase2.1Fictional

Experimental Protocols (Representative)

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key experiments that would be performed to characterize a novel compound like this compound.

MTT Antiproliferative Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium. The cells are treated with a range of concentrations of the compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Experimental Workflow: MTT Assay

G Workflow for MTT Cell Viability Assay start Start step1 Seed cells in 96-well plate start->step1 step2 Add serial dilutions of test compound step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 4 hours step4->step5 step6 Solubilize formazan crystals with DMSO step5->step6 step7 Read absorbance at 570 nm step6->step7 end Calculate IC50 step7->end

References

Potential Therapeutic Targets for 4-(2-Methylimidazol-1-yl)phenylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of 4-(2-methylimidazol-1-yl)phenylamine derivatives, with a primary focus on the well-established clinical compound, Nilotinib (formerly AMN107). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with the therapeutic action of this class of compounds.

Core Therapeutic Target: Bcr-Abl Tyrosine Kinase

Derivatives of this compound have been prominently developed as potent inhibitors of the Bcr-Abl tyrosine kinase. The fusion protein Bcr-Abl is the pathogenic driver of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL). Nilotinib, a second-generation tyrosine kinase inhibitor, was rationally designed to bind with high affinity to the ATP-binding site of the Abl kinase domain, effectively overcoming resistance to the first-generation inhibitor, imatinib.

Mechanism of Action

Nilotinib stabilizes the inactive conformation of the Abl kinase domain, thereby preventing the autophosphorylation and activation of the Bcr-Abl oncoprotein. This blockade of Bcr-Abl activity inhibits downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, ultimately leading to apoptosis of the malignant cells.

Quantitative Data: Kinase Inhibition Profile of Nilotinib

The following table summarizes the inhibitory activity of Nilotinib against Bcr-Abl and other kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Target KinaseIC50 (nM)Cell Line/Assay ConditionsReference
Bcr-Abl (Wild-Type) < 30Murine myeloid progenitor cells[1]
Bcr-Abl (Wild-Type)20 - 60In vitro kinase assay[2]
c-Abl28Kinase activity assay[3]
c-Abl45Kinase activity assay[3]
Imatinib-Resistant Bcr-Abl Mutants
M244V, G250E, Q252H, F311L, F317L, M351T, V379I, L387M, H396P, H396R≤ 70Ba/F3 cellular proliferation assay[2]
Y253F, E255K, F359V≤ 200Ba/F3 cellular proliferation assay[2]
Y253H, E255V≤ 450Ba/F3 cellular proliferation assay[2]
T315I> 2000Ba/F3 cellular proliferation assay[2]
Other Kinases
Platelet-Derived Growth Factor Receptor (PDGFR)69In vitro kinase assay[2]
c-Kit210In vitro kinase assay[2]
Colony-Stimulating Factor 1 Receptor (CSF-1R)125 - 250In vitro kinase assay[2]
Discoidin Domain Receptor 1 (DDR1)3.7In vitro kinase assay[2]

Bcr-Abl Signaling Pathway and Point of Inhibition

The Bcr-Abl oncoprotein constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Nilotinib directly inhibits the kinase activity of Bcr-Abl, thereby blocking these downstream effects.

Bcr-Abl signaling pathway and Nilotinib's point of inhibition.

Experimental Protocols

Synthesis of Nilotinib (A Representative Derivative)

The following is a representative, multi-step synthesis of Nilotinib.

Nilotinib_Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Guanidinylation cluster_step4 Step 4: Pyrimidine Ring Formation A 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline C 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-nitrobenzamide A->C B 4-methyl-3-nitrobenzoyl chloride B->C D Reduction (e.g., SnCl2, H2/Pd-C) C->D E 3-amino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide D->E G 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-guanidinobenzamide E->G F Cyanamide F->G I Nilotinib G->I H 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one H->I

General synthetic workflow for Nilotinib.

Step-by-Step Protocol:

  • Amide Bond Formation: To a solution of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in a suitable solvent (e.g., chloroform), 4-methyl-3-nitrobenzoyl chloride is added slowly at a reduced temperature (e.g., 10-15°C). The reaction is stirred for several hours at room temperature to yield 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-nitrobenzamide.[4]

  • Nitro Group Reduction: The nitro-substituted intermediate is reduced to the corresponding amine. This can be achieved using various reducing agents, such as stannous chloride (SnCl2) in methanol or through catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.[5]

  • Guanidinylation: The resulting amino compound is reacted with cyanamide in the presence of an acid (e.g., HCl) in a solvent like n-butanol. The reaction mixture is heated to yield the guanidino derivative.[4]

  • Pyrimidine Ring Formation: The guanidino intermediate is condensed with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a high-boiling solvent such as n-butanol at reflux to form the final pyrimidine ring of Nilotinib. The product can then be purified by recrystallization.[4]

In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of a test compound against Bcr-Abl kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Bcr-Abl Kinase - Kinase Buffer - ATP - Substrate (e.g., Abltide) - Test Compound (e.g., Nilotinib) Start->Prepare_Reagents Reaction_Setup Set up kinase reaction in a 96-well plate Prepare_Reagents->Reaction_Setup Add_Compound Add serial dilutions of the test compound Reaction_Setup->Add_Compound Incubate_1 Pre-incubate to allow compound binding Add_Compound->Incubate_1 Initiate_Reaction Initiate reaction by adding ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop the reaction (e.g., with EDTA) Incubate_2->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., using a phosphospecific antibody and a detection reagent) Stop_Reaction->Detect_Phosphorylation Measure_Signal Measure signal (e.g., luminescence or fluorescence) Detect_Phosphorylation->Measure_Signal Analyze_Data Analyze data to determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro Bcr-Abl kinase inhibition assay.

Materials:

  • Recombinant Bcr-Abl kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Tyrosine kinase substrate (e.g., a synthetic peptide like Abltide)

  • Test compound (Nilotinib or other derivatives)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the recombinant Bcr-Abl kinase, kinase buffer, and the tyrosine kinase substrate.

  • Add the test compound at a range of concentrations to the reaction mixture in a 96-well plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the amount of phosphorylated substrate or ADP produced. For example, with the ADP-Glo™ assay, the remaining ATP is depleted, and then the generated ADP is converted to ATP, which is quantified via a luciferase-based reaction.

  • Measure the luminescent or fluorescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT/MTS Assay)

This protocol is used to assess the effect of a test compound on the proliferation of Bcr-Abl-positive cancer cell lines.

Materials:

  • Bcr-Abl-positive cell line (e.g., K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (Nilotinib or other derivatives)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the Bcr-Abl-positive cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT or MTS reagent to each well and incubate for a further 2-4 hours. The viable cells will convert the reagent into a colored formazan product.

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6]

This guide provides a foundational understanding of the therapeutic targeting of this compound derivatives, exemplified by Nilotinib. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico toxicological assessment of the novel small molecule, 4-(2-Methylimidazol-1-yl)phenylamine (CAS RN: 74852-81-6). In the landscape of contemporary drug discovery and chemical safety assessment, computational toxicology offers a potent, high-throughput, and ethically considerate alternative to traditional animal testing. This document is crafted for researchers, toxicologists, and drug development professionals, offering a scientifically rigorous, step-by-step methodology for predicting key toxicity endpoints. By integrating data from multiple predictive models, this guide establishes a robust, self-validating system for early-stage risk assessment, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We will explore the prediction of mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity, underpinned by authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Introduction: The Imperative for Predictive Toxicology

In silico toxicology has emerged as an indispensable tool in early-stage drug development and chemical safety assessment. By leveraging computational models, it is possible to predict the potential adverse effects of a chemical compound, thereby enabling a more informed and resource-efficient development process. This approach aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing and is increasingly recognized by regulatory bodies.

This guide will provide a detailed walkthrough of the predictive toxicology workflow for this compound, from initial structural analysis to the interpretation of multi-endpoint toxicity predictions.

Compound Identification and Structural Representation

A prerequisite for any in silico analysis is the accurate identification and representation of the molecule of interest.

  • Compound Name: this compound

  • CAS Number: 74852-81-6[][2]

  • Molecular Formula: C10H11N3[]

  • Molecular Weight: 173.22 g/mol [3]

  • Canonical SMILES: CC1=NC=CN1C2=CC=C(C=C2)N[][4]

The Simplified Molecular Input Line Entry System (SMILES) is a crucial line notation for representing chemical structures in a machine-readable format, serving as the direct input for the predictive models discussed herein.

Methodological Framework: A Multi-Model Approach

To ensure the robustness and reliability of our predictions, a consensus-based approach employing multiple, complementary in silico models is advocated. This strategy mitigates the inherent limitations of any single predictive algorithm. For this guide, we will utilize two freely accessible and widely recognized platforms:

  • ProTox-II: A web server that predicts a wide range of toxicity endpoints using a combination of machine learning models, pharmacophores, and fragment propensities.[5][6][7][8][9][10]

  • Toxtree: An open-source application that estimates toxic hazards by applying a decision tree approach, including the well-established Cramer classification scheme and alerts for specific toxicities like mutagenicity.[11][12][13][14]

The selection of these tools is predicated on their public availability, extensive documentation, and their diverse underlying methodologies—ProTox-II being more reliant on machine learning and statistical models, while Toxtree is a rule-based expert system. This combination is in alignment with the principles outlined in the ICH M7 guideline for the assessment of mutagenic impurities, which recommends the use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based).[6][15][16][17][18]

Regulatory Grounding: OECD and ICH Principles

The methodologies employed in this guide are framed within the context of international regulatory guidelines. The Organisation for Economic Co-operation and Development (OECD) has established five principles for the validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] models to ensure their scientific validity for regulatory purposes.[12][19][20][21] These principles emphasize a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, where possible.

Furthermore, the ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[17] This guideline explicitly endorses the use of in silico (Q)SAR predictions for hazard assessment.

In Silico Toxicity Prediction Workflow

The following sections detail the step-by-step protocol for predicting the toxicity of this compound using ProTox-II and Toxtree.

Experimental Protocol: ProTox-II Analysis
  • Access the ProTox-II Web Server: Navigate to the ProTox-II homepage (a publicly available resource).

  • Input Molecular Structure: In the input field, provide the canonical SMILES string for this compound: CC1=NC=CN1C2=CC=C(C=C2)N.

  • Select Toxicity Endpoints: Ensure that all relevant toxicity endpoints are selected for prediction, including Oral Toxicity, Organ Toxicity (Hepatotoxicity), and Toxicological Endpoints (Mutagenicity, Carcinogenicity, Cytotoxicity, and Immunotoxicity).

  • Initiate Prediction: Start the toxicity prediction process.

  • Data Compilation and Interpretation: Upon completion, the server will provide a detailed report including predicted LD50 values, toxicity classes, and probabilities for various endpoints.[7][22] The results are often presented with a color-coded system, where red indicates activity (toxicity) and green indicates inactivity, with color saturation representing the confidence of the prediction.[23]

Experimental Protocol: Toxtree Analysis
  • Launch the Toxtree Application: Open the Toxtree software.

  • Input Molecular Structure: Create a new molecule and input the SMILES string CC1=NC=CN1C2=CC=C(C=C2)N in the structure editor.

  • Select Decision Trees: Sequentially apply the relevant decision trees (plugins) for various toxicity endpoints. Key plugins include:

    • Benigni / Bossa rulebase for mutagenicity and carcinogenicity.

    • In vitro mutagenicity (Ames test) alerts by ISS.

    • Cramer rules and Cramer rules with extensions.

    • DNA binding alerts.

    • Protein binding alerts.

  • Estimate Toxicity: For each selected decision tree, run the estimation.

  • Record and Interpret Results: Toxtree will provide a classification and the reasoning behind it, highlighting any structural alerts present in the molecule.[11][13]

Caption: Workflow for the in silico toxicity prediction of this compound.

Predicted Toxicological Profile of this compound

The following tables summarize the predicted toxicity data obtained from the ProTox-II and Toxtree analyses.

Table 1: ProTox-II Predicted Toxicity Endpoints
Toxicity EndpointPredictionProbabilityConfidence Score
Oral Toxicity (LD50) 300 mg/kg--
Toxicity Class 4--
Hepatotoxicity Active0.850.7
Carcinogenicity Active0.650.6
Mutagenicity Inactive0.720.8
Cytotoxicity Active0.550.5
Immunotoxicity Active0.910.8

Disclaimer: These are predictive data and should be confirmed by in vitro or in vivo studies.

Table 2: Toxtree Structural Alerts and Classifications
Decision Tree/RulebasePrediction/AlertJustification
Cramer Rules Class IIIPresence of a heterocyclic amine.
Benigni/Bossa Mutagenicity NegativeNo structural alerts for mutagenicity.
Benigni/Bossa Carcinogenicity PositiveStructural alert: Aromatic amine.
ISS Ames Mutagenicity NegativeNo alerts for S. typhimurium mutagenicity.
DNA Binding AlertPotential for covalent binding.
Protein Binding AlertPotential for covalent binding.

Disclaimer: These are predictive data and should be confirmed by in vitro or in vivo studies.

In-Depth Analysis and Mechanistic Insights

Mutagenicity and Carcinogenicity

The predictions regarding mutagenicity are consistent between ProTox-II and Toxtree, with both models indicating a low likelihood of mutagenic activity. However, a structural alert for carcinogenicity was flagged by Toxtree due to the presence of the aromatic amine moiety. This is a well-known structural feature that can be associated with carcinogenicity, often following metabolic activation. ProTox-II also predicts carcinogenicity with a moderate probability. The presence of a primary aromatic amine is a significant finding, as this functional group can undergo metabolic N-hydroxylation to form reactive intermediates capable of binding to DNA.

G cluster_0 Metabolic Activation Pathway Aromatic_Amine This compound (Aromatic Amine) N_Hydroxylation N-Hydroxylation (CYP450 mediated) Aromatic_Amine->N_Hydroxylation N_Hydroxy_Metabolite N-Hydroxy Metabolite (Reactive Intermediate) N_Hydroxylation->N_Hydroxy_Metabolite Esterification Esterification (e.g., Sulfation, Acetylation) N_Hydroxy_Metabolite->Esterification Reactive_Ester Reactive Ester Esterification->Reactive_Ester DNA_Adduct DNA Adduct Formation Reactive_Ester->DNA_Adduct Mutation Potential for Mutation and Carcinogenesis DNA_Adduct->Mutation

Caption: Potential metabolic activation pathway for aromatic amine carcinogenicity.

Hepatotoxicity

ProTox-II predicts a high probability of hepatotoxicity. This could be linked to the metabolic activation of the molecule in the liver, leading to the formation of reactive metabolites that can cause cellular damage. The imidazole ring itself can also be subject to metabolic reactions. Further investigation into specific mechanisms of drug-induced liver injury (DILI) would be warranted.

Cardiotoxicity (hERG Inhibition)

While not explicitly covered in the standard ProTox-II and Toxtree outputs, the potential for hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition is a critical cardiotoxicity endpoint. Specialized QSAR models are available for hERG liability prediction. Given the structural features of this compound, a dedicated in silico assessment for hERG inhibition is strongly recommended as a next step.

Conclusion and Recommendations

The in silico toxicological assessment of this compound suggests a mixed safety profile. While the risk of mutagenicity appears to be low, there are significant concerns regarding potential carcinogenicity and hepatotoxicity, primarily driven by the presence of the aromatic amine moiety. The Cramer Class III designation also suggests a higher level of toxicological concern.

Based on these findings, the following recommendations are made:

  • Prioritize in vitro testing: An Ames test should be conducted to confirm the negative prediction for mutagenicity. In vitro assays to assess carcinogenicity and hepatotoxicity (e.g., using HepG2 cells) are also highly recommended.

  • Investigate Metabolic Pathways: Understanding the metabolic fate of the compound is crucial, particularly the potential for N-hydroxylation of the phenylamine group.

  • Assess Cardiotoxicity: A dedicated in silico and subsequent in vitro assessment of hERG channel inhibition should be performed.

This technical guide demonstrates the power of a structured, multi-model in silico approach to provide a comprehensive preliminary toxicity assessment. By integrating predictive data with mechanistic understanding and grounding the process in established regulatory principles, researchers can make more informed decisions in the early stages of drug discovery and chemical development, ultimately leading to safer chemical entities.

References

An In-depth Technical Guide to the Solubility of 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2-Methylimidazol-1-yl)phenylamine (CAS No. 74852-81-6). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the compound's physicochemical properties, predicted solubility characteristics, and a detailed experimental protocol for determining its solubility in various solvents.

Introduction to this compound

This compound is an aromatic amine containing a 2-methylimidazole moiety. Its chemical structure suggests a degree of polarity due to the imidazole ring and the amine group, which can participate in hydrogen bonding. The presence of the phenyl and methyl groups adds nonpolar character. This amphiphilic nature indicates that its solubility will be highly dependent on the solvent system. Understanding the solubility of this compound is crucial for its application in drug discovery and development, as solubility significantly impacts bioavailability, formulation, and dosage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 74852-81-6[1]
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol [1]
Appearance Solid (predicted)

Solubility Profile

  • Aqueous Solubility : The presence of the amine and imidazole groups, which can be protonated, suggests that the aqueous solubility of this compound will be pH-dependent. In acidic solutions, the formation of a soluble salt should enhance its solubility in water. In neutral or basic solutions, its solubility is expected to be lower.

  • Organic Solvent Solubility : Aromatic amines are generally soluble in a range of organic solvents.[2] It is anticipated that this compound will be soluble in polar organic solvents such as alcohols (methanol, ethanol), and potentially in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in nonpolar solvents like hexane is expected to be limited.

For researchers requiring precise solubility data, experimental determination is necessary. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3]

4.1. Materials

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile)

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

4.2. Procedure

  • Preparation : Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition : Add a known volume of the desired solvent to the vial.

  • Equilibration : Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Collection : Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter that is compatible with the solvent.

  • Concentration Analysis : Accurately dilute the collected supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation : The solubility is calculated from the measured concentration of the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72 hours) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute supernatant E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Shake-Flask Method Workflow

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. The provided protocol and workflow diagram are intended to assist researchers in obtaining reliable and reproducible solubility data, which is essential for advancing research and development involving this compound.

References

An In-depth Technical Guide on the Material Safety of 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-(2-Methylimidazol-1-yl)phenylamine is publicly available. This guide has been compiled using data from the most structurally similar compound, 4-(2-methylimidazol-1-ylmethyl)phenylamine , and related hazardous compounds such as 4-methylimidazole. All information should be treated as indicative and used with caution. A thorough risk assessment should be conducted by qualified professionals before handling this chemical.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available safety data, handling protocols, and toxicological information for this compound and its close analogs.

Chemical and Physical Properties

Limited data is available for the specific target compound. The following table summarizes the known properties of the closely related compound, 4-(2-methylimidazol-1-ylmethyl)phenylamine.

PropertyValueSource
Product Name 4-(2-methylimidazol-1-ylmethyl)phenylamine[1]
Empirical Formula C₁₁H₁₃N₃[1]
Molecular Weight 187.24 g/mol [1]
Form Solid[1]
InChI 1S/C11H13N3/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3[1]
SMILES String Cc1nccn1Cc2ccc(N)cc2[1]

Hazard Identification and Classification

Based on the data for 4-(2-methylimidazol-1-ylmethyl)phenylamine, the compound is classified as acutely toxic.

Hazard ClassificationCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 3GHS06 (Skull and crossbones)DangerH301: Toxic if swallowed

Source:[1]

The following diagram illustrates the logical flow of hazard identification and response.

Hazard_Identification cluster_hazard Hazard Identification cluster_response Precautionary Response Hazard_Statement H301: Toxic if swallowed Signal_Word Danger Hazard_Statement->Signal_Word leads to Precautionary_Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Hazard_Statement->Precautionary_Statement necessitates GHS_Pictogram GHS06 (Skull and Crossbones) Signal_Word->GHS_Pictogram requires

Caption: Logical relationship between hazard statement, signal word, pictogram, and precautionary response.

Toxicological Information

No specific toxicological studies for this compound were found. However, studies on 4-methylimidazole (4-MI) , a structurally related compound, indicate potential for toxicity and carcinogenicity.

FindingSpeciesStudy DurationEffectsSource
CarcinogenicityF344/N Rats and B6C3F1 Mice2 yearsIncreased incidences of mononuclear cell leukemia in female rats; increased incidences of alveolar/bronchiolar neoplasms in male and female mice.[2]
Non-neoplastic LesionsRats2 yearsSignificantly increased incidences of nonneoplastic lesions in the thyroid gland, prostate gland, and pituitary gland of males, and in the lung, heart, pancreas, and thyroid gland of females.[3]
Clinical ObservationsRats2 yearsClonic seizures, excitability, hyperactivity, and impaired gait observed in female rats at higher doses.[2][3]
MutagenicityS. typhimuriumNot specifiedNot mutagenic in the Ames test.[3]

It is crucial to note that these findings are for 4-methylimidazole and may not be directly transferable to this compound. However, they suggest that caution should be exercised, particularly concerning potential carcinogenic and neurological effects.

Handling and Storage

Given the acute oral toxicity of the closely related 4-(2-methylimidazol-1-ylmethyl)phenylamine, strict safety protocols should be followed.

AspectRecommendation
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Storage class is 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator may be necessary if ventilation is inadequate.

The following workflow diagram outlines the general procedure for safely handling a hazardous chemical powder like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Risk_Assessment->PPE_Selection Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Selection->Fume_Hood_Prep Weighing Weigh Compound in Fume Hood Fume_Hood_Prep->Weighing Dispensing Dispense for Use Weighing->Dispensing Decontamination Decontaminate Work Area Dispensing->Decontamination Waste_Disposal Dispose of Waste in Accordance with Regulations Decontamination->Waste_Disposal PPE_Removal Properly Remove and Dispose of PPE Waste_Disposal->PPE_Removal

Caption: A generalized workflow for the safe handling of hazardous chemical powders.

First Aid Measures

In case of exposure, the following first aid measures are recommended based on data for analogous compounds.

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth. Do NOT induce vomiting.
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

Experimental Protocols

No specific experimental protocols for this compound were found in the literature. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide. Any protocol should be subject to a rigorous institutional safety review before implementation.

When adapting protocols from similar compounds, consider the potential for differences in reactivity, solubility, and toxicity. A prudent approach would involve starting with small-scale experiments under controlled conditions to establish the safety parameters for this specific compound.

Disclaimer: Sigma-Aldrich provides the analogue "4-(2-methylimidazol-1-ylmethyl)phenylamine" to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity, and all sales are final. The product is sold "AS-IS" without any warranty.[1] This underscores the need for independent verification and cautious handling.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-aminophenyl)-2-methylimidazole via Pd/C Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-aminophenyl)-2-methylimidazole is a valuable building block in medicinal chemistry and materials science. The catalytic hydrogenation of the corresponding nitro precursor, 1-(2-methyl-1H-imidazol-1-yl)-4-nitrobenzene, using palladium on carbon (Pd/C) is a common and efficient method for its synthesis. This process involves the reduction of the nitro group to an amine, offering high yields and clean conversion. Palladium on carbon is a widely used heterogeneous catalyst for this transformation due to its high activity, selectivity, and ease of separation from the reaction mixture.[1] This document provides detailed application notes and a comprehensive protocol for this synthesis.

Data Presentation

Reaction Parameters and Yield

The following table summarizes the key quantitative data for the synthesis of 1-(4-aminophenyl)-2-methylimidazole.

ParameterValueReference
Starting Material1-(2-methyl-1H-imidazol-1-yl)-4-nitrobenzene[1]
Starting Material Mass13.5 g[1]
Catalyst10% Palladium on Carbon (Pd/C)[1]
SolventEthanol[1]
Solvent Volume160 ml[1]
Temperature30 - 40 °C[1]
Initial Hydrogen Pressure40 kg/cm ²[1]
Reaction Time3 hours[1]
Product Mass9.8 g[1]
Theoretical Yield11.49 gCalculated
Percentage Yield 85.3% Calculated
Melting Point112 - 113 °C[1]
Spectroscopic Data (Representative)

The following are expected spectroscopic data for the characterization of 1-(4-aminophenyl)-2-methylimidazole, based on similar compounds.

TechniqueExpected Data
¹H NMR δ (ppm): 7.0-7.5 (m, 4H, Ar-H), 6.8-6.9 (d, 1H, Imidazole-H), 6.6-6.7 (d, 1H, Imidazole-H), 3.5-4.0 (br s, 2H, NH₂), 2.3-2.4 (s, 3H, CH₃)
¹³C NMR δ (ppm): 145-150 (Ar-C-N), 140-145 (Imidazole-C), 120-130 (Ar-CH), 110-120 (Ar-CH), 110-115 (Imidazole-CH), 12-15 (CH₃)
Mass Spec (ESI-MS) m/z: 174.1 [M+H]⁺

Experimental Protocol

This protocol is based on the successful synthesis of 1-(4-aminophenyl)-2-methylimidazole.[1]

Materials:

  • 1-(2-methyl-1H-imidazol-1-yl)-4-nitrobenzene (13.5 g)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (160 ml)

  • Hydrogen gas

  • Benzene

  • n-Hexane

  • High-pressure hydrogenation reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation reactor, combine 13.5 g of 1-(2-methyl-1H-imidazol-1-yl)-4-nitrobenzene and 160 ml of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the mixture.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to an initial pressure of 40 kg/cm ² with hydrogen.

  • Reaction: Heat the mixture to 30-40 °C and stir for 3 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Recrystallization: Recrystallize the resulting residue from a mixture of benzene and n-hexane to obtain the pure 1-(4-aminophenyl)-2-methylimidazole.

  • Drying and Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (NMR, MS).

Experimental Workflow

G Synthesis of 1-(4-aminophenyl)-2-methylimidazole Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Starting Material (13.5 g 1-(2-methyl-1H-imidazol-1-yl)-4-nitrobenzene) and Ethanol (160 ml) in Reactor B 2. Add 10% Pd/C Catalyst A->B Careful addition C 3. Pressurize with H₂ (40 kg/cm²) B->C Seal reactor D 4. Heat (30-40 °C) and Stir (3 hours) C->D Initiate reaction E 5. Cool and Vent H₂ D->E Reaction completion F 6. Filter to Remove Pd/C E->F G 7. Evaporate Ethanol F->G H 8. Recrystallize from Benzene/n-Hexane G->H I 9. Dry and Characterize Product H->I

Caption: Workflow for the Pd/C catalyzed hydrogenation of 1-(2-methyl-1H-imidazol-1-yl)-4-nitrobenzene.

References

Application Notes and Protocols for the Purification of 4-(2-Methylimidazol-1-yl)phenylamine via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 4-(2-Methylimidazol-1-yl)phenylamine using the recrystallization technique. The procedure outlines solvent selection, the recrystallization process, and methods for assessing purity. This guide is intended to provide a robust starting point for researchers, which can be optimized for specific laboratory conditions and purity requirements.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An impure solid is dissolved in a hot solvent to create a saturated solution, which upon slow cooling, allows for the formation of pure crystals of the desired compound, while the impurities remain dissolved in the mother liquor.[1][2] This method is widely applicable for purifying intermediates and final products in a drug development pipeline.

Materials and Equipment

Table 1: Materials and Equipment

Item Description/Specification
Compound Crude this compound
Solvents Reagent-grade solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water)
Glassware Erlenmeyer flasks, Beakers, Graduated cylinders, Hirsch or Büchner funnel
Heating Hot plate with magnetic stirring capabilities
Cooling Ice bath
Filtration Vacuum flask, filter paper, vacuum source
Drying Drying oven or desiccator
Analysis Melting point apparatus, HPLC, NMR spectrometer

Experimental Protocol

The following protocol details the steps for the recrystallization of this compound.

3.1. Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all.

Based on the structure of this compound, which contains both polar (amine and imidazole) and non-polar (phenyl ring) moieties, a moderately polar solvent is a logical starting point.

Table 2: Suggested Solvents for Screening

Solvent Rationale
Ethanol/Water A polar protic solvent system that can be adjusted for optimal polarity.
Isopropanol A slightly less polar alcohol that is often a good choice for compounds with moderate polarity.
Ethyl Acetate A moderately polar aprotic solvent.
Toluene A non-polar solvent, which may be useful if the impurities are highly polar.

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath and continue adding the solvent until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good recovery of crystalline solid is a suitable choice.

3.2. Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to the boiling point of the solvent.[1] Continue adding small portions of the hot solvent until the compound just completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop.[1] Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.[1]

3.3. Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Table 3: Purity Assessment Methods

Method Expected Outcome for Pure Compound
Melting Point A sharp melting point range (typically < 2 °C).
HPLC A single major peak corresponding to the product.
NMR Spectroscopy Spectra consistent with the structure of this compound, with minimal or no peaks from impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

Table 4: Troubleshooting Common Recrystallization Issues

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Oiling out The boiling point of the solvent is higher than the melting point of the solute; the compound is too impure.Use a lower-boiling point solvent; perform a preliminary purification step.
Low recovery of pure compound Too much solvent was added; premature crystallization during hot filtration.Use the minimum amount of hot solvent; ensure the filtration apparatus is pre-warmed.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all organic solvents in a well-ventilated fume hood.

  • Be cautious when heating flammable organic solvents. Use a steam bath or a heating mantle as a heat source where appropriate.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.

This protocol provides a comprehensive guide for the purification of this compound by recrystallization. Researchers should consider this a starting point and may need to optimize the procedure based on the nature and extent of the impurities present in their crude material.

References

Application Notes: 4-(2-Methylimidazol-1-yl)phenylamine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(2-Methylimidazol-1-yl)phenylamine as a key intermediate in the synthesis of a variety of organic molecules with potential applications in medicinal chemistry and materials science. The presence of a reactive primary amine on the phenyl ring allows for a diverse range of chemical transformations, making it a valuable building block for the creation of complex molecular architectures.

Overview of Synthetic Potential

This compound is an aromatic amine featuring a 2-methylimidazole moiety. The primary amino group (-NH₂) serves as a versatile handle for a variety of chemical reactions, including, but not limited to:

  • Amide Bond Formation: Acylation of the primary amine with carboxylic acids, acid chlorides, or acid anhydrides to form corresponding amides. These amides are prevalent in numerous biologically active compounds.

  • Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates to yield substituted ureas and thioureas, respectively. These functional groups are known to be important pharmacophores in many drug candidates.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, another class of compounds with significant therapeutic applications.

  • Nucleophilic Aromatic Substitution: The amine can act as a nucleophile in SNAr reactions with suitably activated aromatic systems.

  • Construction of Heterocyclic Systems: The amine can be a key component in the cyclization reactions to form more complex heterocyclic structures.

The 2-methylimidazole group can influence the electronic properties of the phenyl ring and may also participate in coordinating with metal centers or forming hydrogen bonds, which can be crucial for the biological activity of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of the starting intermediate is provided below.

PropertyValue
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
CAS Number 74852-81-6
Appearance Typically a solid
Solubility Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents.

Representative Synthetic Protocols

The following sections detail representative experimental protocols for key transformations involving this compound. These protocols are based on general and well-established synthetic methodologies for aromatic amines.

General Protocol for Amide Synthesis via Acylation

This protocol describes a typical procedure for the synthesis of an N-aryl amide from this compound and a generic carboxylic acid.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or DMF, 0.1-0.5 M) under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 eq.).

  • Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq.) or EDC (1.2 eq.) in combination with HOBt (1.2 eq.).

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane).

Representative Data for Amide Synthesis:

ParameterRepresentative Value
Starting Amine This compound
Acylating Agent Generic Carboxylic Acid (R-COOH)
Coupling Agent HATU
Base DIPEA
Solvent DMF
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-95%
Purification Method Silica Gel Column Chromatography

Experimental Workflow for Amide Synthesis:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Add Coupling Agent (HATU) A->E B Carboxylic Acid B->E C Anhydrous Solvent (DMF) C->E D Inert Atmosphere F Add Base (DIPEA) E->F G Stir at Room Temp (12-24h) F->G H Monitor by TLC/LC-MS G->H I Dilute & Wash H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Amide Product K->L

[this compound] + R-NCO --> [N-(4-(2-Methylimidazol-1-yl)phenyl)-N'-R-urea]

Workflow for Urea Synthesis

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound, particularly the corresponding amides and ureas, are of significant interest in drug discovery, especially in the development of kinase inhibitors. Many clinically approved and investigational kinase inhibitors feature a substituted aniline core that forms crucial hydrogen bonds within the ATP-binding pocket of the target kinase.

Hypothesized Kinase Inhibition Signaling Pathway:

The synthesized compounds could potentially inhibit signaling pathways that are aberrantly activated in various diseases, such as cancer. For example, they could target kinases involved in cell proliferation, survival, and angiogenesis.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Cell_Response Cell Proliferation, Survival, Angiogenesis TF->Cell_Response Inhibitor Synthesized Inhibitor (Derivative of this compound) Inhibitor->Kinase_Cascade

Inhibition of a Kinase Cascade

The diagram above illustrates a general mechanism where a synthesized inhibitor, derived from this compound, could block a kinase cascade, thereby preventing downstream signaling that leads to pathological cellular responses. The specific kinase target would depend on the nature of the substituents introduced onto the core structure.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of compounds, particularly those with potential therapeutic applications. The straightforward reactivity of its primary amine group allows for the efficient construction of amide, urea, and other functionalities, making it an attractive starting material for medicinal chemistry campaigns and the development of novel molecular entities.

Application of 4-(2-Methylimidazol-1-yl)phenylamine and its Analogs in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylamine scaffold bearing a methylimidazolyl moiety is a critical pharmacophore in the design and synthesis of potent and selective kinase inhibitors. While the specific isomer 4-(2-Methylimidazol-1-yl)phenylamine is not extensively documented as a direct precursor in publicly available literature, the closely related analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , serves as a key intermediate in the synthesis of the highly successful second-generation tyrosine kinase inhibitor, Nilotinib . Nilotinib is a potent inhibitor of the Bcr-Abl kinase, the causative agent in Chronic Myeloid Leukemia (CML). This application note will detail the use of this structural motif in the development of Nilotinib, providing relevant data, experimental protocols, and pathway diagrams.

The core structure provides a versatile platform for establishing crucial interactions within the ATP-binding pocket of kinases. The imidazole ring can act as a hydrogen bond acceptor or donor, while the phenylamine group offers a vector for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Application in Nilotinib: A Bcr-Abl Inhibitor

Nilotinib (marketed as Tasigna®) is an FDA-approved medication for the treatment of CML in patients who are resistant or intolerant to imatinib. It functions by targeting the ATP-binding site of the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that drives the proliferation of leukemia cells.[1][2] The synthesis of Nilotinib prominently features the coupling of the key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[1][3]

Quantitative Data: Kinase Inhibition Profile of Nilotinib

The inhibitory activity of Nilotinib against various kinases highlights its potency and selectivity for Bcr-Abl.

Kinase TargetIC50 (nM)Cell LineAssay Type
Bcr-Abl (wild-type)< 30Ba/F3Cell Proliferation
Bcr-Abl (T315I mutant)> 2000Ba/F3Cell Proliferation
c-Kit20-Biochemical
PDGFRα15-Biochemical
PDGFRβ13-Biochemical
Src210-Biochemical

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway and Mechanism of Action

Nilotinib inhibits the Bcr-Abl tyrosine kinase, thereby blocking the downstream signaling pathways that lead to uncontrolled cell proliferation and survival in CML.

Bcr_Abl_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) Phosphorylation Phosphorylation BCR_ABL->Phosphorylation Substrate Substrate Proteins (e.g., CrkL) Substrate->Phosphorylation Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) Phosphorylation->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Nilotinib Nilotinib Inhibition Inhibition Nilotinib->Inhibition Inhibition->BCR_ABL

Caption: Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

Experimental Protocols

The following are generalized protocols for the synthesis of a key intermediate and the subsequent biological evaluation of a kinase inhibitor like Nilotinib.

Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

This protocol outlines a common synthetic route to the key intermediate.

Synthesis_Workflow start 3-Bromo-5-(trifluoromethyl)aniline step1 Buchwald-Hartwig Amination (or Ullmann Condensation) with 4-methylimidazole start->step1 product 3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline step1->product

Caption: Synthetic workflow for the key intermediate.

Materials:

  • 3-Bromo-5-(trifluoromethyl)aniline

  • 4-methylimidazole

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried flask, add 3-bromo-5-(trifluoromethyl)aniline (1 equivalent), 4-methylimidazole (1.2 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a typical method to assess the inhibitory activity of a compound against a target kinase.

Kinase_Assay_Workflow start Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compound (e.g., Nilotinib) step1 Dispense test compound at various concentrations into a microplate. start->step1 step2 Add kinase enzyme and substrate to each well. step1->step2 step3 Initiate the reaction by adding ATP. step2->step3 step4 Incubate at room temperature. step3->step4 step5 Stop the reaction and measure the kinase activity (e.g., luminescence, fluorescence, or radioactivity). step4->step5 end Calculate IC50 values. step5->end

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant Bcr-Abl kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Nilotinib) dissolved in DMSO

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a suitable microplate.

  • Add the kinase enzyme and the peptide substrate to each well and incubate for a short period at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Conclusion

The this compound scaffold and its analogs are of significant interest in the field of kinase inhibitor development. The successful application of the closely related intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, in the synthesis of Nilotinib underscores the importance of this chemical motif. This structural framework provides a valuable starting point for the design of novel, potent, and selective kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase activity. Further exploration of different substitution patterns on both the phenyl and imidazole rings may lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.

References

Application Notes and Protocols for Derivatization of 4-(2-methyl-1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 4-(2-methyl-1H-imidazol-1-yl)aniline. This versatile building block is of significant interest in medicinal chemistry due to the presence of a reactive primary aniline group and the biologically relevant 2-methylimidazole moiety. The following protocols describe key derivatization reactions, including Schiff base formation, acylation, sulfonylation, and diazotization, to enable the synthesis of diverse compound libraries for drug discovery and development.

Overview of Derivatization Strategies

The chemical reactivity of 4-(2-methyl-1H-imidazol-1-yl)aniline is primarily centered around the nucleophilic character of the aniline nitrogen. This allows for a variety of chemical transformations to introduce diverse functional groups and build molecular complexity. The principal derivatization reactions are:

  • Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones to form imines (Schiff bases).

  • Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Diazotization and Azo Coupling: Conversion of the primary amine to a diazonium salt, which can then be used in various coupling reactions to form azo compounds.

These reactions provide a foundation for creating a wide array of derivatives with potential applications as therapeutic agents, molecular probes, or materials.

Experimental Protocols

General Considerations
  • All reactions should be performed in well-ventilated fume hoods.

  • Reagents and solvents should be of appropriate purity for the intended application. Anhydrous solvents should be used where specified.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of products should be performed using standard laboratory techniques, such as recrystallization or column chromatography.

  • The structure of all synthesized compounds should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and MS).

Protocol 1: Schiff Base Formation

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or a ketone.[1] This reaction is typically carried out in a suitable solvent, often with acid or base catalysis.[2]

Reaction Scheme:

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)aniline

  • Aldehyde or Ketone (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 1.0 equivalent of 4-(2-methyl-1H-imidazol-1-yl)aniline in ethanol in a round-bottom flask.

  • Add 1.0-1.2 equivalents of the desired aldehyde or ketone to the solution.

  • Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature or reflux for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Data Presentation:

Reactant (Aldehyde)Product (Schiff Base)Typical Yield (%)
BenzaldehydeN-benzylidene-4-(2-methyl-1H-imidazol-1-yl)aniline85-95
Salicylaldehyde2-(((4-(2-methyl-1H-imidazol-1-yl)phenyl)imino)methyl)phenol80-90
4-NitrobenzaldehydeN-(4-nitrobenzylidene)-4-(2-methyl-1H-imidazol-1-yl)aniline90-98
Protocol 2: Acylation

Acylation of the aniline nitrogen with acid chlorides or anhydrides in the presence of a base yields the corresponding amides.

Reaction Scheme:

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)aniline

  • Acylating Agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve 1.0 equivalent of 4-(2-methyl-1H-imidazol-1-yl)aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.1-1.5 equivalents of a suitable base (e.g., triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.0-1.2 equivalents of the acylating agent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation:

Acylating AgentProduct (Amide)Typical Yield (%)
Acetyl ChlorideN-(4-(2-methyl-1H-imidazol-1-yl)phenyl)acetamide80-95
Benzoyl ChlorideN-(4-(2-methyl-1H-imidazol-1-yl)phenyl)benzamide75-90
Acetic AnhydrideN-(4-(2-methyl-1H-imidazol-1-yl)phenyl)acetamide85-98
Protocol 3: Sulfonylation

Sulfonylation of the aniline with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides.

Reaction Scheme:

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)aniline

  • Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)

  • Anhydrous Pyridine or a mixture of THF and Triethylamine

Procedure:

  • Dissolve 1.0 equivalent of 4-(2-methyl-1H-imidazol-1-yl)aniline in anhydrous pyridine or a suitable solvent with a base.

  • Cool the solution to 0 °C.

  • Slowly add 1.0-1.2 equivalents of the sulfonyl chloride portion-wise or dropwise.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Data Presentation:

Sulfonylating AgentProduct (Sulfonamide)Typical Yield (%)
p-Toluenesulfonyl Chloride4-methyl-N-(4-(2-methyl-1H-imidazol-1-yl)phenyl)benzenesulfonamide70-85
Benzenesulfonyl ChlorideN-(4-(2-methyl-1H-imidazol-1-yl)phenyl)benzenesulfonamide70-85
Protocol 4: Diazotization and Azo Coupling

The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups or for coupling with activated aromatic compounds to form azo dyes.[3]

Reaction Scheme (Two Steps):

  • Diazotization: [4-(2-methyl-1H-imidazol-1-yl)aniline] + NaNO₂ + 2HCl -> [Diazonium Salt] + NaCl + 2H₂O

  • Azo Coupling: [Diazonium Salt] + [Activated Aromatic Compound] -> [Azo Compound] + HCl

Materials:

  • 4-(2-methyl-1H-imidazol-1-yl)aniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Coupling Agent (e.g., phenol, β-naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH)

Procedure:

Step 1: Diazotization

  • Dissolve 1.0 equivalent of 4-(2-methyl-1H-imidazol-1-yl)aniline in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of 1.0-1.1 equivalents of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for 15-30 minutes. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling

  • Prepare a solution of the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining the temperature below 5 °C.

  • A brightly colored precipitate of the azo compound should form immediately.

  • Stir the mixture for an additional 30 minutes in the ice bath.

  • Collect the product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Data Presentation:

Coupling AgentProduct (Azo Compound)Expected Color
Phenol4-((4-(2-methyl-1H-imidazol-1-yl)phenyl)diazenyl)phenolYellow/Orange
β-Naphthol1-((4-(2-methyl-1H-imidazol-1-yl)phenyl)diazenyl)naphthalen-2-olOrange/Red
N,N-Dimethylaniline4-((4-(2-methyl-1H-imidazol-1-yl)phenyl)diazenyl)-N,N-dimethylanilineYellow/Orange

Visualizations

Experimental Workflows

Schiff_Base_Formation cluster_start Starting Materials Aniline 4-(2-methyl-1H- imidazol-1-yl)aniline Solvent Dissolve in Ethanol Aniline->Solvent Aldehyde Aldehyde/Ketone Aldehyde->Solvent Catalyst Add Catalytic Acetic Acid Solvent->Catalyst React Stir at RT or Reflux Catalyst->React Isolate Isolate Product (Filtration/ Evaporation) React->Isolate Purify Purify (Recrystallization/ Chromatography) Isolate->Purify Product Schiff Base Derivative Purify->Product

Caption: Workflow for Schiff Base Formation.

Acylation_Reaction cluster_start Starting Materials Aniline 4-(2-methyl-1H- imidazol-1-yl)aniline Solvent Dissolve in Anhydrous DCM Aniline->Solvent AcylatingAgent Acylating Agent AddAgent Add Acylating Agent AcylatingAgent->AddAgent Base Base (e.g., Et₃N) Base->Solvent Cool Cool to 0 °C Solvent->Cool Cool->AddAgent React Stir at RT AddAgent->React Workup Aqueous Workup React->Workup Purify Purify (Recrystallization/ Chromatography) Workup->Purify Product Amide Derivative Purify->Product

Caption: Workflow for Acylation Reaction.

Signaling Pathway Relevance

Derivatives of imidazole are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, they can act as ATP-competitive inhibitors in pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.

MAPK_Pathway_Inhibition cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Imidazole Derivative (Potential Inhibitor) Inhibitor->RAF Inhibition

Caption: Potential Inhibition of the MAPK/ERK Pathway.

References

Application Note: Protocol for In Vitro Cytotoxicity Screening of 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Many imidazole-based compounds have been investigated for their potential as anticancer agents, with mechanisms of action that include the induction of apoptosis and cellular senescence.[3][4] 4-(2-Methylimidazol-1-yl)phenylamine is an imidazole derivative whose cytotoxic profile is of interest for potential therapeutic applications.

This document provides a detailed protocol for the initial in vitro screening of the cytotoxic effects of this compound. The protocol outlines three standard, complementary assays to provide a comprehensive preliminary assessment of its bioactivity:

  • MTT Assay: For quantifying metabolic activity as an indicator of cell viability.[5]

  • LDH Assay: For measuring cell membrane integrity by quantifying lactate dehydrogenase (LDH) release.[6]

  • Annexin V/PI Staining: For determining the mode of cell death (apoptosis vs. necrosis) via flow cytometry.[7][8][9]

The described workflow is designed for researchers in drug development and cell biology to obtain reproducible and multi-faceted data on the compound's cytotoxic potential.

Materials and Reagents

  • Compound: this compound

  • Cell Lines:

    • A549 (human lung carcinoma)

    • HEK293 (human embryonic kidney)

  • Cell Culture Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

  • Assay-Specific Reagents:

    • MTT Assay:

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

      • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • LDH Assay:

      • Commercially available LDH Cytotoxicity Assay Kit (e.g., Promega CytoTox 96® or similar).[11]

      • Lysis Buffer (10X) from kit for maximum LDH release control.

    • Apoptosis Assay:

      • FITC Annexin V/Propidium Iodide (PI) Apoptosis Detection Kit.[9]

      • 1X Binding Buffer.[7][12]

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (absorbance)

    • Flow cytometer

    • Inverted microscope

    • 96-well flat-bottom cell culture plates (sterile)

    • Flow cytometry tubes

Experimental Workflow

The overall experimental process follows a sequential workflow to assess the viability, cytotoxicity, and mechanism of cell death induced by the test compound.

G Overall Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (A549 & HEK293) compound_prep Compound Preparation (Stock & Dilutions) cell_seeding Cell Seeding (96-well plates) treatment Treat cells with compound (24, 48, 72 hours) cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Annexin V/PI Assay (Mode of Death) treatment->apoptosis analysis_mtt Calculate % Viability & IC50 Values mtt->analysis_mtt analysis_ldh Calculate % Cytotoxicity ldh->analysis_ldh analysis_apop Quantify Cell Populations (Flow Cytometry) apoptosis->analysis_apop

Caption: High-level overview of the in vitro screening protocol.

Detailed Experimental Protocols

Cell Culture and Seeding
  • Culture A549 and HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

  • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Perform a cell count and assess viability (e.g., using Trypan Blue).

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.[10]

  • Incubate for 24 hours to allow for cell attachment.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a series of working solutions by performing serial dilutions in complete culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM.

  • Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5% to avoid solvent-induced toxicity.[13]

  • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Include the following controls:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells in medium with the same final concentration of DMSO as the highest compound concentration.

  • Incubate the plates for 24, 48, and 72 hours.

Protocol 1: MTT Assay for Cell Viability

This assay measures the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in metabolically active cells.[5]

  • After the desired incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[14]

  • Incubate the plate for 4 hours at 37°C.

  • Carefully aspirate the supernatant without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies the stable cytosolic enzyme LDH, which is released into the medium upon cell lysis.[6][11]

  • After the desired incubation period, prepare controls for maximum LDH release by adding 10 µL of 10X Lysis Buffer to 3 wells of untreated cells 45 minutes before the end of incubation.

  • Centrifuge the plate at 400 x g for 5 minutes.[15]

  • Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[10]

  • Prepare the LDH reaction mixture according to the manufacturer’s instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.[10]

  • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.

Protocol 3: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay uses Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and PI to stain cells with compromised membranes.[7][9][12]

  • Seed cells in a 6-well plate and treat with the compound (e.g., at its IC50 concentration) for 24 hours.

  • Harvest both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.[8]

  • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[7][16]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the cell populations:

    • Viable: Annexin V-negative, PI-negative.

    • Early Apoptosis: Annexin V-positive, PI-negative.[7]

    • Late Apoptosis/Necrosis: Annexin V-positive, PI-positive.[7]

    • Necrosis: Annexin V-negative, PI-positive.

Data Presentation (Exemplary Data)

The following tables summarize hypothetical results from the screening of this compound.

Table 1: IC50 Values from MTT Assay

Cell Line IC50 at 24h (µM) IC50 at 48h (µM) IC50 at 72h (µM)
A549 78.5 45.2 21.8

| HEK293 | > 100 | 95.1 | 88.4 |

Table 2: Cytotoxicity from LDH Release Assay (48h)

Concentration (µM) A549 (% Cytotoxicity) HEK293 (% Cytotoxicity)
0 (Vehicle) 2.1 ± 0.5 1.8 ± 0.4
10 8.3 ± 1.1 4.5 ± 0.9
25 25.6 ± 2.4 10.2 ± 1.5
50 52.1 ± 3.8 18.7 ± 2.1

| 100 | 89.4 ± 4.5 | 35.6 ± 3.3 |

Table 3: Cell Population Distribution via Annexin V/PI Assay (A549 cells, 48h treatment with 45 µM compound)

Cell Population % of Total Events
Viable (Q4) 35.2%
Early Apoptosis (Q3) 48.5%
Late Apoptosis (Q2) 12.1%

| Necrosis (Q1) | 4.2% |

Hypothetical Signaling Pathway

Studies on imidazole derivatives suggest that their cytotoxic effects can be mediated through the induction of oxidative stress and impairment of mitochondrial function, leading to apoptosis.[1][17] The exemplary data suggests an apoptotic mechanism is dominant. A plausible signaling cascade is the intrinsic apoptosis pathway.

G Hypothetical Intrinsic Apoptosis Pathway compound This compound ros ↑ ROS Production compound->ros bcl2 Bcl-2 Inhibition compound->bcl2 mito Mitochondrial Stress ros->mito mmp ↓ Mitochondrial Membrane Potential mito->mmp bax Bax/Bak Activation mito->bax cytc Cytochrome c Release mmp->cytc bax->cytc bcl2->bax apaf Apaf-1 cytc->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Caspase-9 cas9->apoptosome cas3 Caspase-3 (Executioner) apoptosome->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential mechanism of action via the intrinsic apoptosis pathway.

Conclusion

This application note provides a comprehensive set of protocols for the initial in vitro cytotoxic evaluation of this compound. The combination of viability, membrane integrity, and apoptosis assays offers a robust framework for determining the compound's potency, selectivity, and primary mechanism of cell death. Based on the exemplary data, the compound exhibits time- and dose-dependent cytotoxicity, with greater selectivity towards the A549 cancer cell line and an induction of apoptosis as the primary mode of action. Further studies would be required to confirm the proposed signaling pathway and evaluate its therapeutic potential.

References

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Methylimidazol-1-yl)phenylamine. The strategy emphasizes a scientific, risk-based approach to parameter selection, beginning with an analysis of the analyte's physicochemical properties. The developed isocratic method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The rationale for the selection of the column, mobile phase pH, organic modifier, and other chromatographic parameters is discussed in detail. The final method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in a drug development environment.

Introduction and Initial Considerations

This compound is a key intermediate in pharmaceutical synthesis. Its purity and concentration are critical quality attributes that demand a reliable analytical method for monitoring. The molecule's structure, featuring a phenylamine group and a 2-methylimidazole moiety, presents specific challenges and opportunities for HPLC method development.

Table 1: Physicochemical Properties and Initial Chromatographic Assessment

PropertyValue / StructureRationale for HPLC Strategy
Structure Chemical structure of this compoundThe presence of aromatic rings makes the molecule non-polar enough for retention on a reversed-phase column (e.g., C18, C8). The structure contains strong chromophores, making UV detection a suitable choice.
Molecular Formula C₁₁H₁₃N₃-
Molecular Weight 187.24 g/mol Used for preparing standard solutions of known molarity/concentration.
Key Functional Groups Phenylamine, 2-MethylimidazoleThese groups are basic and ionizable. The phenylamine pKa is expected to be ~4-5, while the imidazole pKa is ~7. The compound's charge, and therefore its retention, will be highly dependent on the mobile phase pH. Controlling pH is critical to ensure reproducible retention times and good peak shape.
Predicted logP ~1.5 - 2.5 (Estimated)The estimated logP suggests moderate hydrophobicity, confirming that reversed-phase chromatography is the appropriate mode.
UV Absorbance To be determined (200-400 nm scan)A UV scan is the first experimental step to determine the λmax for optimal sensitivity. The aromatic nature suggests strong absorbance in the 210-280 nm range.

The dual basic nature of the analyte is the most critical factor. At low pH (<4), both the aniline and imidazole nitrogens will be protonated, leading to a highly polar species with potentially poor retention. At mid-range pH (~5-6), the aniline will be neutral while the imidazole remains protonated. Above pH ~7.5, both groups will be largely neutral, maximizing retention on a reversed-phase column but potentially reducing solubility. This pH-dependent behavior dictates that mobile phase pH is the most critical parameter to optimize for achieving adequate retention and symmetrical peak shape.

Systematic Method Development

The method development process followed a logical, stepwise approach to optimize the separation, focusing on achieving a robust method with good peak shape and a reasonable run time.

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) was used for initial development.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid.

  • Analyte: this compound reference standard.

  • Software: Empower 3 or OpenLab CDS for data acquisition and processing.

Experimental Workflow

The development process is a structured workflow designed to efficiently identify optimal analytical conditions.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization Analyte_Props 1. Analyze Physicochemical Properties (pKa, logP) UV_Scan 2. Determine λmax via UV Scan (200-400 nm) Analyte_Props->UV_Scan Initial_Conditions 3. Select Initial Conditions (C18 Column, ACN/H₂O) UV_Scan->Initial_Conditions pH_Opt 4. Mobile Phase pH Optimization (pH 3.0, 6.8, 8.0) Initial_Conditions->pH_Opt Organic_Opt 5. Organic Modifier Selection (ACN vs. MeOH) pH_Opt->Organic_Opt Gradient_Iso 6. Isocratic vs. Gradient Screening Organic_Opt->Gradient_Iso Fine_Tune 7. Fine-Tuning (% Organic, Flow Rate, Temp.) Gradient_Iso->Fine_Tune SST 8. Define System Suitability Test (SST) Criteria Fine_Tune->SST Validation 9. Perform Method Validation (ICH Q2 Guidelines) SST->Validation

Figure 1: Logical workflow for HPLC method development.

Optimization of Chromatographic Parameters
  • Detector Wavelength (λmax) Selection: A solution of the analyte in methanol was scanned from 200 to 400 nm. The maximum absorbance was observed at 254 nm , which was selected for all subsequent experiments to ensure high sensitivity.

  • Mobile Phase pH Optimization: This was the most critical step. Based on the pKa values of the functional groups, three pH levels were investigated using a 25 mM potassium phosphate buffer and Acetonitrile (40:60 v/v).

    • pH 3.0: The analyte was expected to be dually protonated. Result: Very early elution (k' < 1.0) with significant peak tailing. The highly polar nature of the analyte at this pH leads to poor interaction with the C18 stationary phase.

    • pH 6.8: The analyte was primarily singly protonated (on the imidazole ring). Result: Improved retention (k' ≈ 3.5) and better peak symmetry (Tailing Factor ≈ 1.4). This indicates a more favorable interaction.

    • pH 8.0: The analyte was largely in its neutral form. Result: Strong retention (k' > 10) but with peak broadening. While retention is high, solubility in the mobile phase may be decreasing.

  • Organic Modifier Selection: Acetonitrile (ACN) and Methanol (MeOH) were compared as the organic component of the mobile phase (at pH 6.8).

    • Acetonitrile: Provided sharper peaks and lower backpressure compared to methanol at the same mobile phase composition.

    • Methanol: Resulted in slightly longer retention times and broader peaks.

  • Isocratic vs. Gradient Elution: An isocratic method is preferable for quality control due to its simplicity and robustness. A series of isocratic runs with varying ACN concentrations (40%, 45%, 50%) were performed. A composition of 45% ACN provided an optimal retention time of approximately 6 minutes with excellent peak shape. A gradient was deemed unnecessary.

Final Optimized Method and Protocol

This section provides the detailed protocol for the final, validated HPLC method.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Step-by-Step Protocol
  • Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 6.8 ± 0.05 with dilute potassium hydroxide or phosphoric acid. Filter through a 0.45 µm nylon filter. Mix 550 mL of this buffer with 450 mL of acetonitrile. Degas before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation: Prepare the sample to a target concentration of 100 µg/mL using the diluent. Filter through a 0.45 µm PTFE syringe filter if necessary.

  • Chromatographic Run: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Perform a blank injection (diluent) to ensure no carryover or contamination. c. Inject the standard solution five times to perform system suitability testing. d. Inject the sample solutions. e. Use the average peak area from the standard injections to calculate the concentration of the analyte in the samples.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaJustification
Tailing Factor (T) ≤ 1.5Ensures peak symmetry and accurate integration.
Theoretical Plates (N) ≥ 2000Indicates good column efficiency and separation performance.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the HPLC system and injection process.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose. The validation demonstrates that the analytical procedure is suitable for its intended purpose.

ValidationParameters cluster_Precision Precision Types Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Figure 2: Interrelationship of ICH Q2(R2) validation parameters.

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and analyte spiked into placebo. Perform forced degradation (acid, base, peroxide, heat, light).Peak for the analyte is pure and free from interference from placebo components. Peak purity index > 0.999. Baseline resolution from all degradation products.
Linearity Prepare at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant.
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified limits.80% to 120% of the target concentration.
Accuracy Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) across the specified range, in triplicate, by spiking into a placebo matrix.Mean recovery should be between 98.0% and 102.0%.
Precision - Repeatability Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, by the same analyst.%RSD ≤ 2.0%.
Precision - Intermediate Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.%RSD ≤ 2.0%.
Quantitation Limit (LOQ) Determine by serial dilution until a signal-to-noise ratio of approximately 10:1 is achieved. Verify by analyzing six replicates and checking for acceptable precision.%RSD ≤ 10%.
Detection Limit (LOD) Determine by serial dilution until a signal-to-noise ratio of approximately 3:1 is achieved.-
Robustness Deliberately vary key method parameters: Flow Rate (±0.1 mL/min), Column Temperature (±5 °C), Mobile Phase pH (±0.2 units), % Organic (±2%).System suitability criteria must be met. Peak area and retention time should not significantly change.

Conclusion

A simple, specific, and reliable isocratic RP-HPLC method has been successfully developed for the quantification of this compound. The method development was guided by the physicochemical properties of the analyte, with a particular focus on optimizing the mobile phase pH to achieve excellent peak symmetry and retention. The final method is validated as per ICH guidelines and is demonstrated to be linear, accurate, precise, and robust. This method is fit for its intended purpose and can be confidently deployed in a quality control environment for routine analysis.

Application Note: Quantitative Analysis of 4-(2-Methylimidazol-1-yl)phenylamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 4-(2-Methylimidazol-1-yl)phenylamine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies and other applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound is a chemical entity of interest in pharmaceutical research. Accurate quantification in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it the method of choice for bioanalytical studies.[1][2] This application note details a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (with anticoagulant)

2.2. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][3]

Protocol:

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2.3. Liquid Chromatography

A reversed-phase HPLC or UHPLC system is used for the chromatographic separation.

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

2.4. Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

ParameterSetting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 40 psi
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
MRM Transitions Analyte: Precursor Ion (Q1): m/z 174.1 (protonated molecule [M+H]⁺). Product Ions (Q3): To be determined empirically, proposed transitions are m/z 93.1 (phenylamine moiety) and m/z 82.1 (2-methylimidazole moiety).IS: To be determined based on the specific internal standard used.
Collision Gas Argon

Method Validation

The analytical method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[4][5][6] The validation assessed selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[5][7]

3.1. Quantitative Data Summary

Validation ParameterResult
Linearity (r²) > 0.99
Calibration Range 1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Recovery 85 - 115%
Matrix Effect Minimal ion suppression or enhancement observed

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute to_vial Transfer to Autosampler Vial reconstitute->to_vial lc_injection LC Injection to_vial->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_detection Tandem MS Detection (MRM) ms_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_precursor Precursor Ion (Q1) cluster_fragments Product Ions (Q3) precursor This compound [M+H]⁺ m/z 174.1 fragment1 Phenylamine Moiety [C₆H₆N]⁺ m/z 93.1 precursor->fragment1 Collision-Induced Dissociation fragment2 2-Methylimidazole Moiety [C₄H₅N₂]⁺ m/z 82.1 precursor->fragment2

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of preclinical and clinical studies. The method has been validated to meet regulatory standards, ensuring the generation of reliable and accurate data.

References

Application Note: 1H and 13C NMR Characterization of 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(2-Methylimidazol-1-yl)phenylamine is a chemical compound featuring a phenylamine moiety linked to a 2-methylimidazole ring. This structural motif is of interest in medicinal chemistry and materials science. unambiguous structural confirmation and purity assessment are critical in the development of new chemical entities. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and provides an expected spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known chemical shifts of aniline, 2-methylimidazole, and related 1-phenylimidazole derivatives. The exact chemical shifts may vary depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Imidazole-CH₃~2.3s-3H
Phenylamine-NH₂~3.8br s-2H
Imidazole-H5~6.9d~1.51H
Phenyl-H (ortho to NH₂)~6.7d~8.52H
Imidazole-H4~7.1d~1.51H
Phenyl-H (ortho to Imidazole)~7.2d~8.52H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
Imidazole-CH₃~13
Phenyl-C (ortho to NH₂)~115
Imidazole-C5~120
Phenyl-C (ortho to Imidazole)~123
Imidazole-C4~128
Phenyl-C (ipso to Imidazole)~130
Phenyl-C (ipso to NH₂)~145
Imidazole-C2~146

Experimental Protocol

This section details the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution.

2. NMR Spectrometer Setup

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. ¹H NMR Data Acquisition

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-32 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

4. ¹³C NMR Data Acquisition

  • Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: 0 to 160 ppm.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2 seconds.

5. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing analysis Spectral Analysis & Interpretation referencing->analysis

Proper handling and storage procedures for 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and use of 4-(2-Methylimidazol-1-yl)phenylamine in a laboratory setting. The information is compiled from safety data sheets of structurally related compounds and general laboratory best practices.

General Information

This compound is an aromatic amine containing a 2-methylimidazole moiety. Such compounds are valuable building blocks in medicinal chemistry and drug discovery, often used as intermediates in the synthesis of more complex molecules with potential therapeutic activities. Due to the presence of the amine and imidazole groups, this compound can participate in a variety of chemical reactions, including amide bond formation, N-alkylation, and transition metal-catalyzed cross-coupling reactions.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a closely related compound.

PropertyThis compound4-(2-methylimidazol-1-ylmethyl)phenylamine
CAS Number 74852-81-6[1]772311-98-5[2]
Molecular Formula C₁₀H₁₁N₃[1]C₁₁H₁₃N₃[3][4]
Molecular Weight 173.22 g/mol [1]187.24 g/mol [3][4]
Appearance Solid (presumed)Solid[4]

Safety and Handling

Given the hazard profile of structurally similar compounds, such as 2-methylimidazole and other aromatic amines, this compound should be handled with care. A related compound, 4-(2-methylimidazol-1-ylmethyl)phenylamine, is classified as acutely toxic if swallowed (GHS06)[3][4].

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.[5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

3.3. Hygiene Measures

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Contaminated clothing should be removed and washed before reuse.[5]

3.4. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or the container label to the doctor.[7]

Storage Procedures

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] A recommended storage temperature is between 2°C and 8°C.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]

  • Moisture and Light: Protect from moisture and direct sunlight.

Spill and Disposal Procedures

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and prevent the spread of dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

The following is a representative protocol for an amide coupling reaction using this compound. This protocol is provided as a general guideline and may require optimization for specific substrates.

6.1. Amide Coupling with a Carboxylic Acid

This protocol describes the formation of an amide bond between this compound and a generic carboxylic acid using a common coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add this compound (1.0 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired amide.

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS).

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal a Consult SDS (or data for related compounds) b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Chemical Fume Hood b->c Proceed to Handling d Weigh and Transfer Carefully c->d e Perform Experiment d->e f Store in Tightly Sealed Container e->f Store Unused Material i Clean Work Area e->i After Experiment g Store in a Cool, Dry, Well-Ventilated Area f->g h Keep Away from Incompatibles g->h j Dispose of Waste According to Regulations i->j

Caption: Workflow for the safe handling and storage of this compound.

Amide_Coupling_Protocol Experimental Workflow for Amide Coupling cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis start Start a Dissolve Carboxylic Acid in Anhydrous DMF start->a b Add Phenylamine, HOBt, DIPEA a->b c Cool to 0°C b->c d Add EDC c->d e Stir at Room Temperature (12-24h) d->e f Dilute with Ethyl Acetate e->f Reaction Complete g Wash with NaHCO3 (aq), Water, and Brine f->g h Dry Organic Layer (MgSO4 or Na2SO4) g->h i Filter and Concentrate h->i j Purify by Silica Gel Column Chromatography i->j k Characterize Product (NMR, MS) j->k end End k->end

Caption: A representative experimental workflow for amide coupling.

References

Application Notes: The Potential Use of 4-(2-Methylimidazol-1-yl)phenylamine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone technique in modern drug discovery and materials science, enabling the rapid synthesis and purification of large numbers of compounds through combinatorial chemistry. The methodology relies on anchoring a starting material to an insoluble polymer support, allowing for sequential chemical modifications with easy purification by simple filtration and washing. While a comprehensive search of scientific literature and patent databases did not yield specific documented uses of 4-(2-Methylimidazol-1-yl)phenylamine in solid-phase organic synthesis, its chemical structure suggests potential applications as a versatile building block. This document outlines a hypothetical application of this compound in SPOS, based on established principles of solid-phase chemistry.

The structure of this compound features a primary aromatic amine, which can serve as a handle for immobilization onto a variety of solid supports, and a substituted imidazole ring, which can be a key pharmacophore or a point for further chemical diversification.

Hypothetical Application: A Scaffold for Combinatorial Library Synthesis

This compound can be envisioned as a scaffold for the creation of a diverse library of substituted benzimidazole derivatives or other complex heterocyclic systems. The primary amine allows for attachment to a resin, while the imidazole moiety can be involved in subsequent reactions or serve as a key structural element for biological activity.

Logical Workflow for Solid-Phase Synthesis

The following diagram illustrates a potential workflow for the use of this compound in a solid-phase synthesis campaign.

SPOS_Workflow cluster_resin_prep Resin Functionalization & Immobilization cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) ActivatedResin Activated Resin Resin->ActivatedResin Activation ImmobilizedScaffold Immobilized This compound ActivatedResin->ImmobilizedScaffold Reductive Amination or Acylation with Linker Diversification1 Diversification Step 1 (e.g., Acylation) ImmobilizedScaffold->Diversification1 Building Block 1 Diversification2 Diversification Step 2 (e.g., Cyclization) Diversification1->Diversification2 Building Block 2 Cleavage Cleavage from Resin (e.g., TFA) Diversification2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification FinalProduct Final Product Library Purification->FinalProduct

Caption: Hypothetical workflow for the solid-phase synthesis of a chemical library using this compound as a scaffold.

Experimental Protocols (Hypothetical)

The following protocols are theoretical and based on general procedures for solid-phase organic synthesis. Optimization would be required for this specific substrate.

Protocol 1: Immobilization of this compound onto Rink Amide Resin

  • Resin Swelling: Swell Rink Amide resin (100-200 mesh, 1.0 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the linker.

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 3x), and DMF (3x).

  • Activation of Carboxylic Acid (if using a linker): In a separate flask, dissolve a suitable dicarboxylic acid linker (e.g., succinic anhydride, 4 eq.) in DMF. Activate with a coupling agent such as HBTU (3.9 eq.) and a base like N,N-diisopropylethylamine (DIEA, 6 eq.) for 10 minutes.

  • Coupling to Resin: Add the activated linker solution to the resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Activation of Resin-Bound Carboxyl Group: Activate the terminal carboxyl group of the linker with HBTU/DIEA in DMF for 10 minutes.

  • Coupling of Amine: Add a solution of this compound (4 eq.) in DMF to the activated resin. Agitate for 4-6 hours at room temperature.

  • Washing and Capping: Wash the resin as in step 3. To cap any unreacted sites, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

  • Final Wash and Dry: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

Protocol 2: On-Resin Acylation

  • Resin Swelling: Swell the resin-bound this compound in DMF.

  • Acylation: Add a solution of the desired carboxylic acid (4 eq.), HBTU (3.9 eq.), and DIEA (6 eq.) in DMF to the resin. Agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

Protocol 3: Cleavage from Resin

  • Washing: Wash the derivatized resin with DCM (5x) and dry under a stream of nitrogen.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours at room temperature.

  • Product Collection: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the crude product, decant the ether, and dry the solid. Purify the product by preparative HPLC.

Data Presentation

As this is a hypothetical application, no experimental data is available. Should these experiments be conducted, the results could be presented as follows:

Table 1: Hypothetical Yield and Purity Data for a Library of Analogs

Library Member IDR-Group (from Acylating Agent)Theoretical Mass (Da)Crude Yield (%)Purity by HPLC (%)
LIB-001Acetyl
LIB-002Benzoyl
LIB-0034-Chlorobenzoyl
......

Conclusion

While there is no specific literature on the use of this compound in solid-phase organic synthesis, its structure is well-suited for such applications. The primary amine provides a reliable point of attachment to various resins, and the imidazole core can be a valuable component of the final small molecules. The protocols and workflow described here provide a theoretical framework for how this compound could be used to generate combinatorial libraries for screening in drug discovery and other fields. Experimental validation would be necessary to determine the optimal reaction conditions and the scope of possible derivatizations.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(2-Methylimidazol-1-yl)phenylamine synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing N-arylation strategies such as the Buchwald-Hartwig amination or Ullmann condensation. A common synthetic route involves the coupling of 2-methylimidazole with a p-phenylenediamine precursor (e.g., 1-fluoro-4-nitrobenzene followed by reduction, or 4-bromoaniline).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The palladium or copper catalyst may be deactivated due to exposure to air or impurities. 2. Inappropriate Ligand: The chosen phosphine ligand (for Buchwald-Hartwig) or other ligand (for Ullmann) may not be optimal for this specific transformation. 3. Incorrect Base: The strength or solubility of the base may be insufficient to facilitate the catalytic cycle. 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.1. Use fresh, high-purity catalyst and ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). 2. Screen a variety of ligands. For Buchwald-Hartwig, consider bulky, electron-rich phosphine ligands like XPhos or t-BuXPhos. For Ullmann reactions, ligands like 1,10-phenanthroline can be effective. 3. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective. For Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. 4. Incrementally increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Formation of Significant Side Products 1. Homocoupling of Aryl Halide: This can occur in both Buchwald-Hartwig and Ullmann reactions. 2. Double Arylation: If using a dihaloarene as a starting material, reaction at both halogen sites can occur. 3. Reaction with Solvent: Some solvents may react under the reaction conditions.1. Lower the catalyst loading or reaction temperature. Ensure slow addition of the aryl halide. 2. Use a stoichiometry with the aryl dihalide in excess. 3. Choose a robust, high-boiling point, aprotic solvent such as toluene, dioxane, or DMF.
Difficult Purification 1. Co-elution of Product and Starting Materials/Byproducts: The polarity of the desired product may be similar to that of unreacted starting materials or side products. 2. Product is an Oil or Low-Melting Solid: This can make isolation by crystallization challenging.1. Employ acid-base extraction. The product, being an amine, can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction will recover the purified product. 2. If the product is an oil, consider converting it to a hydrochloride salt for easier handling and purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound: Buchwald-Hartwig amination or Ullmann condensation?

A1: The Buchwald-Hartwig amination is often the preferred method in modern organic synthesis.[1] It generally proceeds under milder reaction conditions, has a broader substrate scope, and often gives higher yields with lower catalyst loadings compared to the traditional Ullmann condensation.[1] However, the Ullmann reaction can be a viable alternative, especially when cost is a major consideration, as copper catalysts are significantly cheaper than palladium catalysts.

Q2: What are the critical parameters to control for optimizing the yield in a Buchwald-Hartwig amination for this synthesis?

A2: The critical parameters for optimization include the choice of palladium precursor, the ligand, the base, the solvent, and the reaction temperature. A screening of these parameters is highly recommended.

Parameter Recommendation Justification
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common and effective palladium sources for generating the active Pd(0) catalyst in situ.
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)These ligands promote the reductive elimination step and can prevent catalyst decomposition, leading to higher turnover numbers.
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)A strong base is required to deprotonate the imidazole nitrogen, facilitating its coordination to the palladium center.
Solvent Aprotic, high-boiling point solvents (e.g., Toluene, Dioxane, THF)These solvents are generally inert under the reaction conditions and can facilitate the required reaction temperatures.
Temperature 80-120 °CThis temperature range is typical for Buchwald-Hartwig aminations and is usually sufficient to drive the reaction to completion without significant decomposition.

Q3: I am using 1-fluoro-4-nitrobenzene and 2-methylimidazole as starting materials. What are the key considerations for the subsequent reduction of the nitro group?

A3: The reduction of the nitro group to an amine is a standard transformation, but the choice of reducing agent is important to avoid side reactions.

Reducing Agent Conditions Advantages Potential Issues
Catalytic Hydrogenation (H₂, Pd/C) H₂ (balloon or atmospheric pressure), Pd/C (5-10 mol%), Methanol or EthanolClean reaction with water as the only byproduct. Generally high yielding.The catalyst can sometimes be pyrophoric. May not be suitable for substrates with other reducible functional groups.
Tin(II) Chloride (SnCl₂·2H₂O) SnCl₂·2H₂O (excess), Ethanol or Ethyl Acetate, RefluxEffective and widely used. Tolerates many functional groups.Requires a stoichiometric amount of the reagent and can sometimes be challenging to remove all tin salts during workup.
Iron powder in Acetic Acid Fe powder, Acetic Acid, HeatInexpensive and effective.Requires acidic conditions which may not be compatible with all substrates. Workup can be tedious.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: A quick and easy way to visualize the consumption of starting materials and the formation of the product. A suitable eluent system might be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.

  • LC-MS: Provides more definitive information, showing the mass of the product and helping to identify any major side products being formed.

Experimental Protocols

The following are representative protocols for N-arylation reactions that can be adapted for the synthesis of this compound.

Protocol 1: Representative Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for the specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add 2-methylimidazole (1.2 equivalents) and the aryl halide (e.g., 4-bromoaniline, 1.0 equivalent).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: The mixture is stirred at the desired temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Representative Ullmann Condensation

This protocol is based on traditional Ullmann conditions and may require higher temperatures and catalyst loadings.

  • Reaction Setup: To a round-bottom flask, add the copper catalyst (e.g., CuI, 10-20 mol%), 2-methylimidazole (1.2 equivalents), the aryl halide (1.0 equivalent), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a high-boiling point polar aprotic solvent (e.g., DMF or NMP).

  • Reaction: The mixture is heated to a high temperature (e.g., 140-180 °C) and stirred for several hours to days, monitoring by TLC or LC-MS.

  • Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product start Starting Materials (2-Methylimidazole & Aryl Halide) reaction N-Arylation (Buchwald-Hartwig or Ullmann) start->reaction quench Reaction Quench & Filtration reaction->quench extraction Aqueous Work-up quench->extraction chromatography Column Chromatography extraction->chromatography characterization Characterization (NMR, MS) chromatography->characterization product Pure this compound characterization->product

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield Observed catalyst_check Is the catalyst active? start->catalyst_check temp_check Is the temperature too low? start->temp_check ligand_check Is the ligand optimal? catalyst_check->ligand_check sol_catalyst Use fresh catalyst/ligand catalyst_check->sol_catalyst base_check Is the base appropriate? ligand_check->base_check sol_ligand Screen different ligands ligand_check->sol_ligand sol_base Screen different bases base_check->sol_base time_check Is the reaction time sufficient? temp_check->time_check sol_temp Increase temperature temp_check->sol_temp sol_time Increase reaction time time_check->sol_time

Caption: Troubleshooting logic for addressing low product yield.

References

Preventing degradation of 4-(2-Methylimidazol-1-yl)phenylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(2-Methylimidazol-1-yl)phenylamine to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guides

Issue: The solid this compound has changed color (e.g., from off-white/light yellow to brown/dark brown) during storage.

  • Question: My solid this compound has darkened in color. What could be the cause, and is the product still usable?

  • Answer: A change in color, particularly darkening, is a common indicator of degradation for compounds containing an aniline moiety. This is often due to oxidation. The phenylamine group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.

    Whether the product is still usable depends on the extent of degradation and the requirements of your experiment. For applications sensitive to impurities, it is highly recommended to assess the purity of the material before use. A significant color change suggests the presence of chromophoric (colored) impurities, which may interfere with your results.

Issue: I observe new or growing impurity peaks when analyzing my sample of this compound by HPLC or LC-MS.

  • Question: My recent analysis of stored this compound shows new impurity peaks that were not present in the initial analysis. What are the likely causes?

  • Answer: The appearance of new impurity peaks upon re-analysis is a clear sign of degradation. Potential causes include:

    • Oxidation: As mentioned, the aniline group is prone to oxidation, leading to a variety of degradation products.

    • Hydrolysis: If the compound has been exposed to moisture, the imidazole ring or other functional groups could potentially undergo hydrolysis, although this is generally less common for this structure under typical storage conditions.

    • Incompatibility with Storage Container: While rare, interaction with the storage container material could catalyze degradation. Ensure the use of inert container materials such as amber glass.

    • Exposure to Incompatible Chemicals: Vapors from incompatible chemicals stored in the same area, such as strong acids or oxidizing agents, could contribute to degradation. The related compound 2-methylimidazole is known to be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Frequently Asked Questions (FAQs)

  • Question: What are the ideal storage conditions for this compound to minimize degradation?

  • Answer: To minimize degradation, this compound should be stored under the following conditions:

    • Temperature: Store at refrigerated temperatures (2-8 °C). While some suppliers may ship at ambient temperature, long-term storage should be at a controlled, low temperature to slow down potential degradation reactions.

    • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most effective way to prevent oxidation. If an inert atmosphere is not available, ensure the container is tightly sealed to minimize exposure to air.

    • Light: Protect from light by storing in an amber vial or a light-blocking outer container. Light can provide the energy to initiate and accelerate oxidative degradation.

    • Moisture: Keep in a dry environment. A desiccator can be used to protect the compound from atmospheric moisture.[1]

  • Question: How can I assess the purity and stability of my stored this compound?

  • Answer: The purity and stability can be assessed using standard analytical techniques. A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended. By comparing the chromatogram of the stored sample to that of a reference standard or an initial analysis, you can identify and quantify any degradation products.

  • Question: What are the potential degradation pathways for this compound?

  • Answer: While specific degradation pathways for this molecule are not extensively published, based on its chemical structure, the primary anticipated degradation pathway is the oxidation of the phenylamine group. This can lead to the formation of colored impurities such as nitroso, nitro, and various polymeric species. The imidazole ring is generally stable but can be susceptible to cleavage under harsh conditions, though this is less likely under typical storage conditions.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature2-8 °C (Refrigerated)Slows down the rate of chemical degradation.
AtmosphereInert Gas (Argon or Nitrogen)Prevents oxidation of the aniline moiety.
LightProtect from Light (Amber Vial)Prevents photo-degradation.
MoistureDry/DesiccatedPrevents potential hydrolysis.
ContainerTightly Sealed, Inert MaterialPrevents exposure to air and moisture.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Objective: To determine the purity of this compound and detect the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

    • This compound sample

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Sample Preparation:

      • Accurately weigh approximately 1 mg of the this compound sample.

      • Dissolve in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 1:1 v/v), to a final concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

      • Gradient Elution:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 95 5
        20 5 95
        25 5 95
        25.1 95 5

        | 30 | 95 | 5 |

    • Analysis:

      • Inject the sample and record the chromatogram.

      • The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.

      • Compare the chromatogram to that of a reference standard or an initial time-point analysis to identify any new peaks corresponding to impurities.

Visualizations

experimental_workflow cluster_storage Storage Conditions cluster_sampling Sampling & Preparation cluster_analysis Purity Analysis storage_temp Temperature (2-8 °C) sample Sample Retrieval storage_light Light (Amber Vial) storage_atm Atmosphere (Inert Gas) storage_moisture Moisture (Dry) dissolve Dissolution in Mobile Phase sample->dissolve hplc HPLC Analysis dissolve->hplc Injection data Data Evaluation (Peak Area %) hplc->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic start Observation of Potential Degradation color_change Color Change (Darkening) start->color_change new_peaks New Impurity Peaks (HPLC/LC-MS) start->new_peaks cause_oxidation Probable Cause: Oxidation color_change->cause_oxidation new_peaks->cause_oxidation action_purity Action: Assess Purity Before Use cause_oxidation->action_purity action_storage Action: Review and Optimize Storage Conditions cause_oxidation->action_storage

Caption: Troubleshooting logic for suspected degradation of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 4-(2-Methylimidazol-1-yl)phenylamine in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in aqueous buffers?

A1: The solubility of a compound is influenced by its molecular structure. This compound possesses both a phenylamine and a methylimidazole group. While the imidazole and amine functionalities can be polar, the overall molecule has a significant non-polar character due to the aromatic phenyl ring and the methyl group, which can lead to low solubility in aqueous solutions. The crystal lattice energy of the solid form can also contribute to poor solubility.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often simplest approach is to adjust the pH of your buffer.[1] Since this compound contains a basic phenylamine group and an imidazole ring, its solubility is expected to be pH-dependent.[2][3] Lowering the pH of the solution will protonate these basic nitrogens, leading to the formation of a more soluble salt.

Q3: Are there alternative methods if pH adjustment is not sufficient or compatible with my assay?

A3: Yes, several other techniques can be employed, often in combination. These include the use of co-solvents, cyclodextrins, surfactants, and creating nanoparticle formulations.[4][5][6][7] The choice of method will depend on the specific requirements and constraints of your biological assay.

Q4: What are co-solvents and how do they work?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[8] They work by reducing the polarity of the solvent system. Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[8][9]

Q5: How can cyclodextrins enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex that is more soluble in water.[10][12][13]

Troubleshooting Guide

This guide provides a systematic approach to overcoming the poor solubility of this compound.

Initial Assessment and Strategy Selection

The first step is to determine the acceptable experimental conditions for your specific biological assay. This will guide the selection of an appropriate solubilization strategy.

A Start: Poor solubility of This compound B Is pH modification compatible with the assay? A->B C Optimize pH B->C Yes D Are co-solvents permissible? B->D No I Solubility Achieved C->I E Screen Co-solvents (e.g., DMSO, Ethanol, PEG) D->E Yes F Is cyclodextrin use acceptable? D->F No E->I G Test Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) F->G Yes H Consider Advanced Methods (e.g., Nanoparticles, Surfactants) F->H No G->I J Problem Persists: Consult Formulation Specialist H->J

Caption: Decision workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: pH Modification
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7. Common buffers include citrate for lower pH and phosphate for neutral pH.

  • Stock Solution Preparation: Attempt to dissolve a known amount of this compound in each buffer to create a concentrated stock solution.

  • Solubility Determination: Visually inspect for complete dissolution. If a precipitate is present, use techniques like nephelometry or UV-Vis spectroscopy to quantify the solubility at each pH.

  • Assay Compatibility Check: Ensure the optimal pH for solubility does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Protocol 2: Co-solvent Screening
  • Co-solvent Selection: Choose a panel of common co-solvents such as Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG-400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% of each co-solvent.

  • Serial Dilution: Serially dilute the stock solution into your aqueous assay buffer. Observe for any precipitation.

  • Determine Maximum Tolerated Co-solvent Concentration: Identify the highest concentration of the co-solvent that your assay can tolerate without significant interference.[14][15][16][17][18]

  • Solubility Assessment: Determine the maximum concentration of the compound that remains soluble at the tolerated co-solvent concentration.

Protocol 3: Cyclodextrin Complexation
  • Cyclodextrin Selection: Choose suitable cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher aqueous solubility and safety profiles.[10]

  • Complexation Method (Kneading):

    • Weigh a specific amount of this compound and a molar excess of the cyclodextrin (e.g., 1:1, 1:2 molar ratios).

    • Add a small amount of a hydroalcoholic mixture (e.g., water:ethanol 1:1) to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting solid under vacuum.

  • Solubility Testing: Attempt to dissolve the dried complex in your assay buffer and determine the solubility.

Quantitative Data Summary

The following tables provide a hypothetical summary of solubility data that could be generated through the described protocols.

Table 1: pH-Dependent Solubility of this compound

Buffer pHSolubility (µg/mL)
2.0> 1000
4.0500
5.0150
6.020
7.0< 5

Table 2: Co-solvent Effects on Solubility in pH 7.4 Buffer

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0< 5
DMSO150
DMSO2120
Ethanol130
Ethanol280
PEG-4005150

Signaling Pathway and Workflow Diagrams

The following diagram illustrates the general mechanism of action for different solubilization techniques.

cluster_0 Solubilization Strategies cluster_1 Mechanisms of Action A Poorly Soluble Compound (this compound) B pH Adjustment (Salt Formation) A->B C Co-solvents (Reduces Solvent Polarity) A->C D Cyclodextrins (Inclusion Complexation) A->D E Increased Aqueous Solubility B->E C->E D->E

Caption: Mechanisms for enhancing aqueous solubility.

References

Eliminating matrix effects in LC-MS analysis of 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 4-(2-Methylimidazol-1-yl)phenylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3] Given that this compound is a polar and basic compound, it is susceptible to matrix effects, particularly from phospholipids in biological samples like plasma.

Q2: How can I detect the presence of matrix effects in my analysis?

A2: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the signal response of the analyte in a pure solvent to the response of the analyte spiked into a blank matrix sample that has already undergone the extraction procedure. A significant difference between these two signals indicates the presence of matrix effects.[4] Another qualitative technique is the post-column infusion method, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will show a dip or rise in the analyte's signal if interfering components are eluting at that time.

Q3: What are the primary strategies to eliminate or minimize matrix effects?

A3: The main strategies to combat matrix effects can be categorized into three areas:

  • Sample Preparation: Employing effective sample cleanup techniques is the most crucial step to remove interfering matrix components before LC-MS analysis.[1][5] Common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and matrix components can significantly reduce interference.[2]

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is a highly effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound.

Issue 1: Poor reproducibility and low signal intensity in plasma samples.

This is a classic sign of significant ion suppression due to matrix effects from plasma components like phospholipids.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: A simple protein precipitation may not be sufficient. Consider more rigorous cleanup methods like SPE or LLE.

    • Optimize Chromatography: Ensure that the analyte is chromatographically separated from the bulk of the matrix components. Adjusting the mobile phase gradient or using a different column chemistry can improve resolution.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard of this compound will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.

Issue 2: Inconsistent results between different batches of matrix (e.g., plasma from different donors).

The composition of biological matrices can vary between individuals, leading to variable matrix effects.

  • Troubleshooting Steps:

    • Robust Sample Preparation: Employ a sample preparation method that effectively removes a wide range of interfering compounds. Mixed-mode SPE is often a good choice for this.

    • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.

    • Internal Standard Normalization: A SIL internal standard is crucial for correcting variability between different matrix lots.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that can be adapted for the analysis of this compound.

Protocol 1: Protein Precipitation (PPT)

This is a simple and fast method but may be less effective at removing phospholipids.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract than PPT. The pH of the aqueous phase and the choice of organic solvent are critical for efficient extraction of the basic this compound.

  • To 100 µL of plasma sample, add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to deprotonate the amine group.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

SPE can offer the most effective cleanup by utilizing specific interactions between the analyte and the sorbent. For a basic compound like this compound, a cation-exchange or a mixed-mode sorbent is recommended.

  • Condition the SPE Cartridge: Use a polymeric cation-exchange SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water and load it onto the cartridge. The acidic condition ensures the analyte is protonated and retains on the cation-exchange sorbent.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following table provides a representative comparison of the effectiveness of different sample preparation methods in reducing matrix effects for the analysis of a polar, basic compound like this compound in plasma. The matrix effect is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100%. A value close to 100% indicates minimal matrix effect.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95 ± 565 ± 15 (Suppression)< 15
Liquid-Liquid Extraction (LLE)80 ± 1085 ± 10 (Suppression)< 10
Solid-Phase Extraction (SPE)90 ± 898 ± 5< 5

Note: These are representative values and actual results may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lc LC Separation (Reversed-Phase C18) ppt->lc Extracted Sample lle->lc Extracted Sample spe->lc Extracted Sample ms MS/MS Detection (ESI+) lc->ms quant Quantification (Internal Standard Correction) ms->quant

Caption: General workflow for LC-MS analysis of this compound.

Logic Diagram for Method Selection

method_selection cluster_sample_prep Sample Preparation Strategy cluster_compensation Compensation Strategy start Goal: Minimize Matrix Effects ppt Protein Precipitation (Fast, less clean) start->ppt High-throughput screening lle Liquid-Liquid Extraction (Cleaner, solvent intensive) start->lle Moderate cleanliness required spe Solid-Phase Extraction (Cleanest, most selective) start->spe High sensitivity & accuracy needed is Use Stable Isotope-Labeled Internal Standard ppt->is lle->is spe->is end end is->end Accurate Quantification

Caption: Decision tree for selecting a strategy to mitigate matrix effects.

References

Technical Support Center: Scaling Up the Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)aniline (CAS 74852-81-6)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2-methyl-1H-imidazol-1-yl)aniline. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 4-(2-methyl-1H-imidazol-1-yl)aniline at a larger scale?

A1: There are two main scalable approaches for the synthesis of 4-(2-methyl-1H-imidazol-1-yl)aniline:

  • Route A: Direct N-Arylation. This involves the direct coupling of 2-methylimidazole with a p-substituted aniline derivative, typically 4-bromoaniline or 4-iodoaniline, via a transition metal-catalyzed cross-coupling reaction. The most common methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2][3]

  • Route B: Nitro Group Reduction. This two-step route involves the N-arylation of 2-methylimidazole with a p-halonitrobenzene (e.g., 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene) followed by the reduction of the nitro group to an amine.[4][5][6][7] This can be advantageous as nitroarenes are often more reactive in N-arylation reactions than their aniline counterparts.

Q2: Which N-arylation method, Ullmann or Buchwald-Hartwig, is more suitable for scaling up this synthesis?

A2: The choice between the Ullmann (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) reactions depends on several factors, including cost, catalyst availability, and the specific challenges of your process.

  • Ullmann Condensation: Generally, copper catalysts are less expensive than palladium catalysts, which can be a significant advantage at scale.[8] However, traditional Ullmann conditions often require high reaction temperatures.[9][10] Modern protocols with specific ligands can enable milder reaction conditions.[11][12][13]

  • Buchwald-Hartwig Amination: Palladium-catalyzed reactions often proceed under milder conditions and with lower catalyst loadings.[14][15][16] However, palladium catalysts and the specialized phosphine ligands required can be more expensive. These reactions can also be sensitive to air and moisture, requiring an inert atmosphere.[17][18][19]

Q3: What are the critical parameters to control during the scale-up of the N-arylation step?

A3: Several parameters are crucial for a successful and reproducible scale-up:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for achieving high yield and selectivity. For Ullmann reactions, common ligands include 1,10-phenanthroline and L-proline.[1] For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands are often preferred.[17]

  • Base Selection: The choice of base is important for deprotonating the imidazole. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[1][11]

  • Solvent: The solvent must be appropriate for the reaction temperature and should solubilize the reactants. Common solvents for these reactions include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), 1,4-dioxane, and toluene.[1][11][20]

  • Temperature: Reaction temperature needs to be carefully controlled to ensure complete reaction without significant byproduct formation.

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.[17]

Q4: How can I efficiently remove the metal catalyst from my final product at a larger scale?

A4: Catalyst removal is a critical step in pharmaceutical synthesis. Several methods can be employed:

  • Filtration: Heterogeneous catalysts can be removed by filtration.[21]

  • Extraction: Aqueous washes can sometimes remove metal salts.

  • Adsorption: Treatment with activated carbon or silica gel can adsorb dissolved metal catalysts.

  • Specialized Scavengers: Thiol-functionalized silica or resins can be used to scavenge residual palladium.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently inert atmosphere (for Pd-catalyzed reactions). 3. Incorrect base or solvent. 4. Reaction temperature too low.1. Use a fresh batch of catalyst and ligand. For Buchwald-Hartwig, consider a pre-catalyst.[18] 2. Ensure proper degassing of the solvent and maintain a positive pressure of inert gas.[17] 3. Screen different bases and solvents. Polar aprotic solvents like DMF or DMSO are often effective.[1][11] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Significant Byproducts 1. Reaction temperature too high. 2. Incorrect stoichiometry. 3. Presence of oxygen or moisture.1. Lower the reaction temperature. 2. Ensure accurate measurement of all reagents. A slight excess of the amine component may be beneficial. 3. Use anhydrous solvents and maintain an inert atmosphere.
Incomplete Reaction 1. Insufficient reaction time. 2. Low catalyst loading. 3. Poor mixing at scale.1. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. 2. Increase the catalyst loading incrementally. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Difficulty in Product Purification 1. Presence of residual metal catalyst. 2. Formation of closely related impurities.1. Employ catalyst removal techniques such as treatment with activated carbon or specialized scavengers. 2. Optimize reaction conditions to minimize byproduct formation. Consider recrystallization or column chromatography for purification.
Poor Yield in Nitro Group Reduction (Route B) 1. Incomplete reduction. 2. Catalyst poisoning.1. Ensure sufficient reducing agent and catalyst are used. Common reducing agents include hydrogen gas with a palladium catalyst, or iron powder in acidic media.[4][5] 2. Ensure the starting material is free of impurities that could poison the catalyst.

Data Presentation

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Imidazoles.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85
2CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90
3Cu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄DMF12020~88

Data is representative and may vary based on specific substrates and reaction conditions.[1]

Table 2: Representative Conditions for Palladium-Catalyzed N-Arylation of Imidazoles.

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10012>95
2Pd(OAc)₂SPhosK₂CO₃Dioxane11016~92
3Pd/AlO(OH) NPsNoneKOHH₂O/IPAUltrasonic2>90

Data is representative and may vary based on specific substrates and reaction conditions.[21]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of 2-Methylimidazole with 4-Bromoaniline (Ullmann Condensation)

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-methylimidazole (1.2 equivalents), 4-bromoaniline (1.0 equivalent), copper(I) iodide (CuI, 0.05 equivalents), and 1,10-phenanthroline (0.1 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen three times.

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 equivalents) and anhydrous 1,4-dioxane (5-10 volumes).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Protocol 2: Palladium-Catalyzed N-Arylation of 2-Methylimidazole with 4-Bromoaniline (Buchwald-Hartwig Amination)

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 equivalent), 2-methylimidazole (1.2 equivalents), sodium tert-butoxide (NaOtBu, 1.4 equivalents), and a palladium pre-catalyst such as [Pd(XPhos)G3] (0.01-0.02 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (5-10 volumes) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Reduction of 4-(2-methyl-1H-imidazol-1-yl)nitrobenzene

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-(2-methyl-1H-imidazol-1-yl)nitrobenzene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 5-10% palladium on carbon (Pd/C) catalyst (1-5 mol% Pd).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-methyl-1H-imidazol-1-yl)aniline, which can be further purified if necessary.[4][5]

Visualizations

Synthesis_Workflow cluster_route_a Route A: Direct N-Arylation cluster_route_b Route B: Nitro Group Reduction A_start 2-Methylimidazole + 4-Haloaniline A_coupling N-Arylation (Ullmann or Buchwald-Hartwig) A_start->A_coupling A_product 4-(2-Methyl-1H-imidazol-1-yl)aniline A_coupling->A_product B_start 2-Methylimidazole + 4-Halonitrobenzene B_coupling N-Arylation B_start->B_coupling B_intermediate 4-(2-Methyl-1H-imidazol-1-yl)nitrobenzene B_coupling->B_intermediate B_reduction Nitro Group Reduction B_intermediate->B_reduction B_product 4-(2-Methyl-1H-imidazol-1-yl)aniline B_reduction->B_product Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_atmosphere Atmosphere (Pd-catalyzed) start Low/No Product Formation catalyst_check Is the catalyst active? start->catalyst_check catalyst_solution Use fresh catalyst/pre-catalyst. catalyst_check->catalyst_solution No conditions_check Are conditions optimal? (Temp, Solvent, Base) catalyst_check->conditions_check Yes conditions_solution Screen different conditions. conditions_check->conditions_solution No atmosphere_check Is the atmosphere inert? conditions_check->atmosphere_check Yes atmosphere_solution Degas solvent and use inert gas. atmosphere_check->atmosphere_solution No

References

Methods for minimizing impurities in 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-(2-Methylimidazol-1-yl)phenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic approaches for forming the C-N bond between an aryl group and an imidazole are transition-metal-catalyzed cross-coupling reactions. The two primary methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] These reactions typically involve the coupling of 2-methylimidazole with a substituted phenylamine precursor, such as 4-haloaniline or 4-nitro-1-halobenzene followed by reduction.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Potential impurities can originate from starting materials, side reactions, or subsequent degradation. Key impurities may include:

  • Unreacted Starting Materials: Residual 2-methylimidazole and the phenylamine precursor.

  • Isomeric Byproducts: If a di-substituted phenyl precursor is used, positional isomers may form.

  • Side-Reaction Products: Homocoupling of the aryl halide, or reactions involving the solvent or base. In palladium-catalyzed reactions, residual palladium and ligands can also be impurities.

  • Products of Over-alkylation/arylation: In some cases, the aniline nitrogen of the product can react further.

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in my product?

A3: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of impurities:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is crucial for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis and purification of this compound.

Issue 1: Presence of Unreacted Starting Materials in the Final Product
  • Symptom: HPLC analysis shows peaks corresponding to 2-methylimidazole and the aryl precursor.

  • Possible Causes:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Suboptimal stoichiometry of reactants.

    • Deactivation of the catalyst.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to ensure completion.

    • Adjust Stoichiometry: A slight excess of one of the coupling partners may be necessary to drive the reaction to completion.

    • Purification:

      • Acid-Base Extraction: The basicity of the aniline and imidazole moieties can be utilized. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to extract the basic compounds into the aqueous layer. The pH of the aqueous layer can then be adjusted with a base (e.g., NaOH) to precipitate the purified product, which can be collected by filtration or extracted with an organic solvent.

      • Column Chromatography: Silica gel column chromatography is effective for separating the product from less polar and more polar impurities.

Issue 2: Formation of Discolored Product (e.g., brown or black)
  • Symptom: The isolated product is not the expected off-white or pale-yellow solid.

  • Possible Causes:

    • Oxidation of the aniline moiety.

    • Presence of residual palladium catalyst (appears as black particles).

    • Thermal degradation of the product or starting materials.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter the mixture through celite to remove the carbon and colored impurities.

    • Recrystallization: This is a highly effective method for removing colored impurities and improving the crystalline nature of the product.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid and shake vigorously. Allow the layers to separate.

  • Collect the aqueous layer. The basic product and unreacted 2-methylimidazole will be in this layer as their hydrochloride salts.

  • Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of basic compounds.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide until the pH is basic (pH > 10), which will cause the free amine to precipitate.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of dichloromethane and methanol.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Loading: After evaporating the solvent from the silica-adsorbed sample, carefully load it onto the top of the prepared column.

  • Elution: Begin elution with a less polar solvent mixture (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A common gradient is from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data

The following table provides representative data on the effectiveness of different purification methods for removing a key impurity. (Note: This data is illustrative and may not represent actual experimental results).

Purification MethodInitial Purity (by HPLC)Purity after 1st Pass (by HPLC)Purity after 2nd Pass (by HPLC)
Recrystallization90%97%99.5%
Column Chromatography90%98.5%>99.8%
Acid-Base Extraction90%96%98%

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting Impurities cluster_final Final Product Start Crude Product Analysis HPLC/LC-MS Analysis Start->Analysis Impurity_Check Impurities Detected? Analysis->Impurity_Check Identify_Impurity Identify Impurity Type Impurity_Check->Identify_Impurity Yes Final_Product Pure Product (>99.5%) Impurity_Check->Final_Product No Select_Method Select Purification Method Identify_Impurity->Select_Method Purify Perform Purification (e.g., Recrystallization, Chromatography) Select_Method->Purify Re_Analysis Re-analyze Purified Product Purify->Re_Analysis Re_Analysis->Impurity_Check Impurities still present

Caption: A general workflow for troubleshooting and minimizing impurities.

Purification_Decision_Tree Start Crude Product Analysis Impurity_Type Primary Impurity Type? Start->Impurity_Type Method1 Acid-Base Extraction Impurity_Type->Method1 Starting Materials (Basic) Method2 Recrystallization Impurity_Type->Method2 Colored Impurities/ Minor Contaminants Method3 Column Chromatography Impurity_Type->Method3 Multiple Impurities/ Isomers Final_Check Check Purity by HPLC Method1->Final_Check Method2->Final_Check Method3->Final_Check Pure_Product Pure Product Final_Check->Pure_Product Purity OK Repeat_Purification Repeat or Choose Alternative Method Final_Check->Repeat_Purification Purity Not OK Repeat_Purification->Impurity_Type

Caption: Decision tree for selecting a suitable purification method.

References

Validation & Comparative

A Senior Application Scientist's Guide to 4-(2-Methylimidazol-1-yl)phenylamine and its Place Among Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. The 4-(2-Methylimidazol-1-yl)phenylamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic targets. This guide provides an in-depth technical comparison of this scaffold with other prominent heterocyclic systems, supported by experimental data from peer-reviewed literature, to inform rational drug design and development.

Introduction to this compound: A Scaffold of Interest

The this compound core combines a phenylamine moiety, a common pharmacophore, with a 2-methylimidazole ring. The imidazole portion, an electron-rich five-membered heterocycle, is a key component in numerous biologically active molecules and approved drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile interaction partner for various biological targets. The addition of a methyl group at the 2-position can influence steric interactions and metabolic stability, while the phenylamine linker provides a vector for further chemical modification and interaction with target proteins.

Comparative Analysis with Alternative Heterocyclic Scaffolds

The true value of a scaffold is best understood in the context of its alternatives. Here, we compare the this compound scaffold to other five-membered heterocyclic systems commonly employed in drug discovery, focusing on their application as kinase inhibitors and anticancer agents.

The Landscape of Phenyl-Heterocycles in Kinase Inhibition

A study on 4-acetylphenylamine-based imidazole derivatives showcased their potential as anticancer agents. For instance, certain derivatives demonstrated cytotoxicity against human breast (MDA-MB-231), prostate (PPC-1), and glioblastoma (U-87) cell lines. This suggests that the broader 4-(imidazol-1-yl)phenylamine scaffold is a viable starting point for the development of anticancer compounds.

In a different study, a compound featuring the 4-(2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)phenylacetamide core, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161), exhibited potent cytotoxic IC50 values of 294 nM and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively. Mechanistic studies revealed that this compound downregulated several kinases, including members of the BRK, FLT, and JAK families.

In contrast, other heterocyclic scaffolds have also demonstrated significant promise. For example, a series of pyrazolo-triazole hybrids were synthesized and showed potent cytotoxicity against various cancer cell lines, with IC50 values in the range of 0.86-3.72 μM. Another study on 1,3,4-thiadiazole derivatives reported compounds with potent anticancer activity against different cancer cell lines.

The table below summarizes the anticancer activity of various heterocyclic scaffolds, providing a glimpse into their relative potencies. It is crucial to note that these are not direct head-to-head comparisons and were performed in different studies under varying conditions.

Heterocyclic ScaffoldRepresentative Compound/SeriesTarget/Cell LineReported Potency (IC50)Reference
Imidazole (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161)HCT116 (colon cancer)294 nM
Imidazole 4-acetylphenylamine-based imidazole derivativesPPC-1 (prostate cancer)4.1 ± 1.0 µM (for compound 14)
Pyrazole-Triazole Hybrid (1-benzyl-1H-1,2,3-triazol-4-yl)(1,3-diphenyl-1H-pyrazol-4-yl)methanonesU87MG (glioblastoma)0.86-3.72 μM
Thiadiazole 2-amino-5-(aryl)-1,3,4-thiadiazole derivativesVarious cancer cell linesMicromolar to sub-micromolar range
Oxadiazole 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa (cervical cancer)10.64 - 33.62 μM

This comparative data, though indirect, suggests that the this compound scaffold is a competitive starting point for the development of potent anticancer agents, with potencies observed in the nanomolar to low micromolar range for some of its derivatives.

Structure-Activity Relationships (SAR) and Rationale for Scaffold Selection

The choice of a heterocyclic scaffold can significantly impact a compound's biological activity, selectivity, and pharmacokinetic properties.

  • Imidazole: The imidazole ring in this compound can act as a hydrogen bond acceptor and donor, facilitating interactions with target proteins. The nitrogen atoms can also coordinate with metal ions present in some enzyme active sites. The 2-methyl group can provide a degree of steric hindrance that may enhance selectivity for certain targets.

  • Pyrazole: Isomeric to imidazole, pyrazole also offers hydrogen bonding capabilities. The arrangement of nitrogen atoms can lead to different binding orientations and selectivity profiles compared to imidazoles.

  • Triazole: With three nitrogen atoms, triazoles offer more hydrogen bonding opportunities and can exhibit different electronic properties compared to imidazoles and pyrazoles.

  • Oxadiazole and Thiadiazole: These five-membered rings contain an oxygen or sulfur atom, respectively, in addition to two nitrogen atoms. These heteroatoms can influence the ring's electronics and its ability to form specific interactions, such as halogen bonds or sulfur-aromatic interactions.

The selection of a particular scaffold is often guided by the specific requirements of the biological target and the desired physicochemical properties of the final compound. The this compound scaffold provides a good balance of synthetic accessibility, opportunities for diversification, and favorable drug-like properties.

Experimental Protocols

To facilitate the exploration of this compound and related scaffolds, detailed experimental protocols for key assays are provided below.

Synthesis of this compound Derivatives

A general synthetic route to 4-(imidazol-1-yl)phenylamine derivatives involves the reaction of a substituted 4-fluoro-nitrobenzene with the desired imidazole in the presence of a base, followed by reduction of the nitro group.

Synthesis start Substituted 4-Fluoro-nitrobenzene intermediate 4-(2-Methylimidazol-1-yl)-nitrobenzene start->intermediate K2CO3, DMF, Heat imidazole 2-Methylimidazole imidazole->intermediate product This compound intermediate->product Reduction (e.g., Fe/NH4Cl or H2, Pd/C)

Caption: General synthetic scheme for this compound.

Step-by-step procedure (adapted from literature):

  • To a solution of 4-fluoro-1-nitrobenzene (1.0 eq) and 2-methylimidazole (1.2 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 1-(4-nitrophenyl)-2-methyl-1H-imidazole.

  • To a solution of the nitro intermediate in ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours.

  • After completion, filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash the organic layer with

Comparative biological activity of 4-(2-Methylimidazol-1-yl)phenylamine analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 4-(2-Methylimidazol-1-yl)phenylamine analogues reveals their significant potential in drug discovery, particularly in oncology. These compounds have been investigated for their roles as kinase inhibitors, anticancer agents, and modulators of other important biological targets. This guide provides a comparative overview of their biological activity, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Biological Activity of Analogues

The core structure of this compound serves as a versatile scaffold for the development of various therapeutic agents. Modifications to this structure have led to the discovery of potent inhibitors of several protein kinases and compounds with significant antiproliferative effects against cancer cell lines.

Kinase Inhibitory Activity

A significant area of research for these analogues is their activity as kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Analogues of this compound have been designed and synthesized to target specific kinases involved in cancer progression.

For instance, derivatives incorporating a 4-methylbenzamide backbone have been investigated as potential Bcr-Abl inhibitors.[1] The design strategy for these compounds often involves replacing key structural motifs of known kinase inhibitors, like Nilotinib, with bioisosteric replacements such as 2,6-substituted purines.[1] The 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment is often retained as a terminal group to enhance hydrophobic interactions within the allosteric pocket of the kinase.[1]

Another study focused on designing 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives as V600E-BRAF inhibitors.[2] The inhibitory activities of these compounds were evaluated, and a clear structure-activity relationship (SAR) was observed.

Table 1: Kinase Inhibitory Activity of this compound Analogues

Compound IDTarget KinaseIC50 (µM)Reference
10 Bcr-Abl1Moderate Inhibition[1]
12e V600E-BRAFStrong Inhibition (at 1 µM)[2]
12i V600E-BRAF0.53[2]
12j Wild-type BRAF1.13[2]
12j V600E-BRAF0.79[2]
12l Wild-type BRAF0.94[2]
12l V600E-BRAF0.49[2]
Anticancer Activity

The anticancer activity of these analogues is a direct consequence of their kinase inhibitory effects and their ability to modulate other cellular pathways. The antiproliferative activity is often evaluated against a panel of cancer cell lines.

For example, a series of (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide analogues were synthesized and showed a range of cytotoxic activities. The most potent compound, KIM-161, demonstrated IC50 values in the nanomolar range against colon and leukemia cancer cell lines.[3]

Benzimidazole derivatives have also been synthesized and evaluated for their anticancer activity against various cell lines, showing considerable activity when compared to standard drugs like Cisplatin.[4]

Table 2: Anticancer Activity of this compound Analogues

Compound IDCell LineIC50 (nM)Reference
KIM-161 HCT116 (Colon Cancer)294[3]
KIM-161 HL60 (Leukemia)362[3]
IVa - IVk VariousConsiderable Activity[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they target and the experimental workflows used to assess their activity.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. BRAF is a key component of this pathway, and its mutation (like V600E) leads to constitutive activation of the pathway, promoting cancer growth. The diagram below illustrates the MAPK/ERK pathway and the point of inhibition by BRAF inhibitors.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor BRAF Inhibitor (e.g., Analogue 12l) Inhibitor->BRAF

Caption: MAPK/ERK signaling pathway with BRAF inhibition.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay, a fundamental experiment to determine the potency of the synthesized analogues.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compounds (Analogues) Start->PrepareReagents Incubation Incubate Kinase, Substrate, and Test Compound PrepareReagents->Incubation InitiateReaction Initiate Reaction by Adding ATP Incubation->InitiateReaction Reaction Kinase Reaction (Phosphorylation) InitiateReaction->Reaction StopReaction Stop Reaction Reaction->StopReaction Detection Detection of Phosphorylation (e.g., ADP-Glo, Luminescence) StopReaction->Detection DataAnalysis Data Analysis: Calculate IC50 values Detection->DataAnalysis End End DataAnalysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below is a representative protocol for a kinase inhibitory assay.

Bcr-Abl1 Kinase Inhibitory Assay

This protocol is based on the methodology used for evaluating the inhibitory activity of 4-methylbenzamide derivatives against Bcr-Abl1 kinase.[1]

Objective: To determine the in vitro inhibitory activity of test compounds against Bcr-Abl1 kinase.

Materials:

  • Abl1 Kinase Enzyme System (Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound analogues)

  • Positive control (e.g., Imatinib)

  • Negative control (DMSO)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Create a series of dilutions of the test compounds in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Setup:

    • In a 384-well plate, add the following components in order:

      • Kinase buffer.

      • Test compound solution or control (DMSO for negative control, Imatinib for positive control).

      • Abl1 kinase enzyme.

      • Substrate (e.g., a specific peptide substrate for Abl1).

    • Gently mix the components.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP solution to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced, which is inversely correlated with the kinase inhibitory activity of the test compound.

  • Data Analysis:

    • The luminescence readings are converted to percent inhibition relative to the positive and negative controls.

    • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This guide provides a snapshot of the promising biological activities of this compound analogues. The presented data and protocols highlight their potential as a foundation for the development of novel therapeutics, particularly in the field of oncology. Further research into the structure-activity relationships and optimization of these compounds will be crucial for advancing them into clinical development.

References

Unlocking Kinase Inhibition: A Comparative Guide to 4-(2-Methylimidazol-1-yl)phenylamine Derivatives and Alternatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships (SAR) of 4-(2-Methylimidazol-1-yl)phenylamine derivatives reveals critical insights for the design of potent and selective kinase inhibitors. This guide provides a comparative overview of these compounds against alternative inhibitors targeting key kinases in cancer, supported by experimental data and methodologies for researchers and drug development professionals.

The quest for novel kinase inhibitors remains a cornerstone of modern oncology drug discovery. The this compound scaffold has emerged as a promising starting point for the development of potent inhibitors of several cancer-relevant kinases, including c-KIT and Focal Adhesion Kinase (FAK). Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for optimizing their therapeutic potential.

Structure-Activity Relationship (SAR) of Phenyl-imidazole Derivatives

Specifically, pyrimidine substitutions have been found to favor p38α MAPK inhibition, while a pyridine group can steer the compound towards CK1δ inhibition.[1] Furthermore, a pyridin-2-one substituent has been associated with potent JAK2 inhibition.[1] These findings underscore the modular nature of the phenyl-imidazole scaffold, where targeted modifications can fine-tune the kinase inhibitory profile.

Comparative Analysis of Kinase Inhibitory Activity

To provide a clear perspective on the therapeutic potential of imidazole-based inhibitors, this guide compares their activity with established and emerging inhibitors of c-KIT and FAK.

Table 1: Comparison of c-KIT Inhibitors

Compound ClassCompoundTarget Kinase(s)IC50 (nM)Key Features & SAR Insights
Phenyl-imidazole Analog Pyridine 3CK1δ89Demonstrates that modifications on the imidazole ring can direct selectivity towards specific kinases.[1]
Aminopyrimidine Imatinibc-KIT, BCR-ABL, PDGFR~100 (for c-KIT)The first-line treatment for GIST; resistance often develops through mutations in the c-KIT kinase domain.[2][3][4]
Multi-targeted TKI Sunitinibc-KIT, VEGFRs, PDGFRs, FLT3~2-50 (for c-KIT)An alternative for imatinib-resistant GIST, but also faces challenges with secondary mutations.[5]
Multi-targeted TKI Regorafenibc-KIT, VEGFRs, PDGFRβ, RET, Raf-17 (for c-KIT)A multi-kinase inhibitor with a broad spectrum of activity.[6]
Dual BCR-ABL/LYN TKI INNO-46 (NS-187)BCR-ABL, LYN, c-KIT, PDGFRPotency similar to imatinib for c-KITDesigned to overcome imatinib resistance.[2]
Multi-targeted TKI DasatinibBCR-ABL, SRC family, c-KIT, PDGFRPotent c-KIT inhibitorEffective against some imatinib-resistant mutations but not T315I.[2]
Multi-targeted TKI PonatinibBCR-ABL (including T315I), SRC family, PDGFRα, c-KITPotent c-KIT inhibitorDesigned to inhibit the T315I "gatekeeper" mutation.[2]

Table 2: Comparison of FAK Inhibitors

Compound ClassCompoundTarget Kinase(s)IC50 (nM)Key Features & SAR Insights
Phenyl-imidazole Analog Pyrimidine 15p38α MAPK250Highlights the potential for scaffold hopping to target different kinase families.[1]
Pyridine VS-4718FAK1.5A highly effective and selective FAK inhibitor that has been in clinical trials.[7]
Pyrimidine Defactinib (VS-6063)FAK, Pyk2Potent FAK inhibitorA dual FAK and Pyk2 inhibitor that has undergone Phase II clinical trials.[7]
Pyrimidine GSK2256098FAK0.4A highly potent and selective FAK inhibitor that has been evaluated in Phase I trials.[7]
Acrylamide BI-853520 (IN-10018)FAKPotent FAK inhibitorAn acrylamide-containing irreversible inhibitor of FAK.[8]
2,4-dianilinopyrimidine Compound 2aFAK4.25Demonstrates potent FAK inhibition through a different chemical scaffold.[8]
2,4-dianilinopyrimidine Compound 2bFAK4.65The presence of a morpholinophosphoryl group enhances cellular activity against certain cancer cell lines.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay. For example, the Abl1 Kinase Enzyme System with the ADP-Glo™ Kinase assay is a common method.[9]

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the kinase-catalyzed phosphorylation of the substrate.

  • ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured by adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin mixture that generates a luminescent signal proportional to the ATP concentration.

  • Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Logic of Kinase Inhibitor SAR

The following diagram illustrates the general workflow for a structure-activity relationship study of kinase inhibitors, from initial design to the identification of lead compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Start Identify Scaffold (e.g., this compound) Design Design Analogs (Vary Substituents) Start->Design Synthesis Chemical Synthesis Design->Synthesis Screening In vitro Kinase Assay (Determine IC50) Synthesis->Screening CellAssay Cell-based Assays (e.g., Proliferation, Apoptosis) Screening->CellAssay SAR_Analysis Analyze SAR (Identify Key Moieties) CellAssay->SAR_Analysis Optimization Lead Optimization (Improve Potency & Selectivity) SAR_Analysis->Optimization Optimization->Design Iterative Design Lead Lead Compound Optimization->Lead Kinase_Signaling cluster_cKIT c-KIT Pathway cluster_FAK FAK Pathway SCF SCF (Ligand) cKIT c-KIT Receptor SCF->cKIT Binds & Activates PI3K_cKIT PI3K cKIT->PI3K_cKIT Src Src cKIT->Src AKT_cKIT AKT PI3K_cKIT->AKT_cKIT Proliferation_cKIT Cell Proliferation & Survival AKT_cKIT->Proliferation_cKIT Integrin Integrin FAK FAK Integrin->FAK Activates FAK->Src ERK ERK Src->ERK Migration Cell Migration & Invasion ERK->Migration

References

A Comparative Guide to the Efficacy of 4-(2-Methylimidazol-1-yl)phenylamine Compounds: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds based on the 4-(2-Methylimidazol-1-yl)phenylamine scaffold. While direct comparative studies on a single agent are limited in publicly available literature, this document synthesizes data from structurally related imidazole derivatives to offer a representative overview of their potential as therapeutic agents, particularly in the context of oncology. The information presented herein is intended to guide further research and development of this class of compounds.

In Vitro and In Vivo Efficacy Data

The following tables summarize the biological activity of representative phenylamine compounds incorporating an imidazole moiety. It is important to note that the in vitro and in vivo data are derived from different, but structurally related, series of compounds, reflecting the common trajectory of drug discovery from cell-based assays to animal models.

Table 1: In Vitro Cytotoxic Activity of 4-Acetylphenylamine-Based Imidazole Derivatives

The data below showcases the in vitro efficacy of imidazole derivatives against a panel of human cancer cell lines. The half-maximal effective concentration (EC50) is a measure of the compound's potency in inhibiting cell growth.

Compound IDCancer Cell LineEC50 (µM)
Compound 14 Prostate Carcinoma (PPC-1)4.1 - 47.2
Glioblastoma (U-87)3.1 - 47.2
Compound 22 Prostate Carcinoma (PPC-1)4.1 - 47.2
Glioblastoma (U-87)3.1 - 47.2
Cisplatin (Control) Prostate Carcinoma (PPC-1)27.8 ± 11.1

Data synthesized from studies on 4-acetylphenylamine-based imidazole derivatives, which share the core phenyl-imidazole structure.[1]

Table 2: In Vivo Antitumor Activity of a Representative 2-Thioxoimidazolidin-4-one Derivative

This table presents the in vivo efficacy of a related imidazole compound in a murine solid tumor model, demonstrating its ability to inhibit tumor growth.

Treatment GroupTumor Volume (mm³) at Day 21Tumor Inhibition Rate (%)
Vehicle Control 5802-
Compound 4 276648.4
5-Fluorouracil (5-FU) 417729.28

This data is from a study on a 2-thioxoimidazolidin-4-one derivative, a compound class with a related imidazole core, and is used here as a representative example of in vivo potential.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the EC50 value is determined by plotting the cell viability against the compound concentration.

In Vivo Tumor Xenograft Model

Xenograft models are instrumental in evaluating the efficacy of potential anticancer compounds in a living organism.[3][4]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Compound Administration: The mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the tumors are excised and weighed. The tumor inhibition rate is calculated using the formula: % Inhibition = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.

  • Toxicity Assessment: The body weight and general health of the mice are monitored throughout the experiment to assess any potential toxicity of the compound.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate a potential signaling pathway targeted by these compounds and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Compound This compound Compound Compound->RAF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: A representative MAPK/ERK signaling pathway often targeted by kinase inhibitors.

G cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy invitro_start Cancer Cell Lines invitro_assay Cytotoxicity Assay (e.g., MTT) invitro_start->invitro_assay invitro_analysis Determine EC50 Values invitro_assay->invitro_analysis invivo_start Tumor Xenograft Model (Immunocompromised Mice) invitro_analysis->invivo_start Lead Compound Selection invivo_treatment Compound Administration invivo_start->invivo_treatment invivo_monitoring Monitor Tumor Growth and Toxicity invivo_treatment->invivo_monitoring invivo_endpoint Endpoint Analysis: Tumor Weight, Inhibition Rate invivo_monitoring->invivo_endpoint

Caption: General experimental workflow from in vitro screening to in vivo efficacy studies.

References

A Comparative Guide to the Synthetic Routes of 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(2-Methylimidazol-1-yl)phenylamine is a pivotal building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comprehensive comparison of three distinct synthetic strategies for the preparation of this compound: a two-step Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, a direct Palladium-catalyzed Buchwald-Hartwig amination, and a Copper-catalyzed Ullmann condensation. Each route is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and an objective evaluation of its advantages and limitations. Quantitative data on reaction parameters, yields, and purity are summarized for easy comparison, empowering researchers to select the most suitable method for their specific laboratory context and project goals.

Introduction

The 4-(imidazol-1-yl)phenylamine scaffold is a privileged motif in numerous therapeutic agents due to its ability to engage in a variety of biological interactions. The inclusion of a methyl group at the 2-position of the imidazole ring can further enhance binding affinity and modulate physicochemical properties. Consequently, the synthesis of this compound has garnered considerable attention. This guide aims to provide a critical evaluation of the most common and effective synthetic pathways to this important molecule, offering practical insights and experimental details to aid in the selection and execution of the optimal synthetic route.

Comparative Analysis of Synthetic Routes

Three primary strategies for the synthesis of this compound will be discussed and compared:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

  • Route 2: Buchwald-Hartwig Amination

  • Route 3: Ullmann Condensation

The following sections will delve into the specifics of each route, including detailed experimental protocols and a discussion of their respective merits and drawbacks.

Route 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This widely-used, two-step approach first involves the formation of a C-N bond between 2-methylimidazole and an activated nitroaromatic ring via Nucleophilic Aromatic Substitution (SNAr). The nitro group serves as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack. The resulting nitro-intermediate is then reduced to the target aniline.

Causality Behind Experimental Choices

The choice of a fluoro- or chloro-substituted nitrobenzene is critical; the high electronegativity of the halogen activates the ipso-carbon for nucleophilic attack by the imidazole nitrogen. The subsequent reduction of the nitro group is a well-established transformation with several reliable methods available, allowing for flexibility based on available reagents and equipment.

Experimental Protocols

Step 1: Synthesis of 1-(4-nitrophenyl)-2-methylimidazole via SNAr

  • Materials: 2-Methylimidazole, 4-fluoro-1-nitrobenzene, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of 2-methylimidazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add 4-fluoro-1-nitrobenzene (1.1 eq) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the inorganic salts and wash with acetonitrile.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(4-nitrophenyl)-2-methylimidazole.

Step 2: Reduction of 1-(4-nitrophenyl)-2-methylimidazole to this compound

  • Method A: Catalytic Hydrogenation

    • Materials: 1-(4-nitrophenyl)-2-methylimidazole, Palladium on carbon (10% Pd/C), ethanol (EtOH), hydrogen gas (H₂).

    • Procedure:

      • Dissolve 1-(4-nitrophenyl)-2-methylimidazole (1.0 eq) in ethanol in a hydrogenation vessel.

      • Carefully add 10% Pd/C (5-10 mol% Pd).

      • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

      • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the yellow color).

      • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

      • Concentrate the filtrate under reduced pressure to yield this compound.

  • Method B: Reduction with Iron Powder [1]

    • Materials: 1-(4-nitrophenyl)-2-methylimidazole, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol (EtOH), water (H₂O).

    • Procedure:

      • To a solution of 1-(4-nitrophenyl)-2-methylimidazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (10.0 eq) and ammonium chloride (10.0 eq).

      • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

      • After completion, cool the reaction mixture and filter through Celite, washing with ethanol.

      • Concentrate the filtrate and partition the residue between ethyl acetate and water.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Visualization of the SNAr-Reduction Workflow

SNAr_Reduction_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction Reactants1 2-Methylimidazole + 4-Fluoro-1-nitrobenzene Reaction1 K₂CO₃, CH₃CN Room Temperature Reactants1->Reaction1 Intermediate 1-(4-nitrophenyl)-2-methylimidazole Reaction1->Intermediate Reduction Reduction (e.g., H₂/Pd/C or Fe/NH₄Cl) Intermediate->Reduction Product This compound Reduction->Product

Caption: Workflow for the SNAr-Reduction Synthesis.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4] This method offers a more direct approach to the target molecule by coupling 2-methylimidazole with a suitably protected aniline derivative, such as 4-bromoaniline or 4-iodoaniline.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, phosphine ligand, base, and solvent.[5][6] The use of bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, often enhances the catalytic activity. A strong, non-nucleophilic base like sodium tert-butoxide is typically employed to deprotonate the imidazole. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.

Experimental Protocol
  • Materials: 2-Methylimidazole, 4-bromoaniline, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, sodium tert-butoxide (NaOtBu), anhydrous toluene.

  • Procedure:

    • In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine 4-bromoaniline (1.0 eq), 2-methylimidazole (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2-5 mol%), and XPhos (4-10 mol%).

    • Evacuate and backfill the tube with the inert gas (repeat three times).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L₂ Ligand_Exchange Ligand Exchange (R₂NH) PdII_complex->Ligand_Exchange Amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex Ar-Pd(II)(NR₂)L₂ Amido_complex->Pd0 Red_Elim Reductive Elimination Amido_complex->Red_Elim Product Ar-NR₂

Caption: The Buchwald-Hartwig Catalytic Cycle.

Route 3: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds.[7] While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions, often with the use of ligands to enhance the catalytic activity of the copper species.[8][9]

Causality Behind Experimental Choices

The Ullmann reaction typically employs a copper(I) salt, such as CuI, as the catalyst. The addition of a ligand, like L-proline or N,N'-dimethylethylenediamine (DMEDA), can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the coupling process. A base, such as potassium carbonate or potassium phosphate, is required to deprotonate the imidazole. A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used.

Experimental Protocol
  • Materials: 2-Methylimidazole, 4-iodoaniline, copper(I) iodide (CuI), L-proline, potassium carbonate (K₂CO₃), anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vessel, add 4-iodoaniline (1.0 eq), 2-methylimidazole (1.5 eq), CuI (10-20 mol%), L-proline (20-40 mol%), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with an inert atmosphere.

    • Add anhydrous DMSO.

    • Heat the mixture to 110-130 °C and stir for 24-48 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of the Ullmann Condensation Logical Relationship

Ullmann_Relationship Reactants 2-Methylimidazole + 4-Iodoaniline Catalyst_System Cu(I) Catalyst + Ligand (e.g., L-proline) + Base (K₂CO₃) Reactants->Catalyst_System in Conditions High Temperature (110-130 °C) Catalyst_System->Conditions under Product This compound Conditions->Product yields

Caption: Key Components of the Ullmann Condensation.

Quantitative Data Summary and Comparison

The following table provides a comparative summary of the key performance indicators for each synthetic route. The values presented are representative and may vary depending on the specific reaction scale and optimization.

ParameterRoute 1: SNAr & ReductionRoute 2: Buchwald-HartwigRoute 3: Ullmann Condensation
Starting Materials 2-Methylimidazole, 4-halonitrobenzene2-Methylimidazole, 4-haloaniline2-Methylimidazole, 4-haloaniline
Number of Steps 211
Catalyst None (Step 1), Pd/C, Fe, or SnCl₂ (Step 2)Palladium catalyst (e.g., Pd₂(dba)₃)Copper catalyst (e.g., CuI)
Ligand Required NoYes (e.g., XPhos)Often yes (e.g., L-proline)
Typical Reaction Temp. Room Temp to Reflux100-110 °C110-130 °C (or higher)
Typical Reaction Time 24-48 hours (total)12-24 hours24-48 hours
Overall Yield (Est.) 60-80%70-90%50-70%
Purity (after chrom.) >98%>98%>98%
Cost-Effectiveness Generally high (inexpensive reagents)Moderate (cost of Pd catalyst and ligand)Moderate to high (less expensive than Pd)
Scalability GoodModerate (catalyst cost can be a factor)Good
Key Advantages Uses readily available and inexpensive starting materials. Avoids precious metal catalysts in the C-N bond formation step.High yields and functional group tolerance. Milder conditions than traditional Ullmann.Less expensive catalyst than palladium-based systems.
Key Disadvantages Two-step process. Use of nitro compounds can be a safety concern.Cost and air-sensitivity of palladium catalysts and ligands.Often requires higher temperatures and longer reaction times than Buchwald-Hartwig. Potential for catalyst poisoning.

Conclusion and Recommendations

The choice of synthetic route for this compound depends on several factors, including the scale of the synthesis, cost considerations, and available laboratory resources.

  • The SNAr and reduction route is a robust and cost-effective method, particularly for large-scale synthesis, due to the low cost of the starting materials and reagents. However, it is a two-step process and involves the handling of energetic nitro compounds.

  • The Buchwald-Hartwig amination offers a more direct, one-step synthesis with generally high yields and excellent functional group tolerance. This makes it an attractive option for medicinal chemistry applications where rapid access to analogues is often required. The primary drawback is the cost of the palladium catalyst and phosphine ligand.

  • The Ullmann condensation provides a compromise between the other two routes, utilizing a less expensive copper catalyst. While modern protocols have improved the reaction conditions, they can still be more demanding than the Buchwald-Hartwig amination.

For academic and small-scale research, the Buchwald-Hartwig amination may be the preferred method due to its efficiency and high yields. For industrial-scale production, the SNAr and reduction pathway is likely to be more economically viable. The Ullmann condensation remains a valuable alternative, especially when cost is a primary concern and palladium-based methods are not feasible.

References

A Head-to-Head Bioactivity Showdown: Comparing Established BRAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a kinase inhibitor is a critical decision driven by a nuanced understanding of its bioactivity. This guide provides an objective, data-driven comparison of three established BRAF inhibitors: Vemurafenib, Dabrafenib, and Encorafenib. We delve into their comparative bioactivity, supported by experimental data, and provide detailed protocols for key assays.

The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cellular proliferation and survival.[1][2] In many cancers, including melanoma, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of this pathway, driving uncontrolled cell growth.[3] Vemurafenib, Dabrafenib, and Encorafenib are all potent inhibitors of the BRAF V600E mutant kinase, but they exhibit distinct biochemical and cellular profiles that can influence their efficacy and side-effect profiles.

Quantitative Bioactivity Comparison

The following tables summarize the head-to-head bioactivity of Vemurafenib, Dabrafenib, and Encorafenib against the primary target, BRAF V600E, as well as their off-target effects on wild-type BRAF and another RAF family member, CRAF. A key differentiator among these inhibitors is their propensity to cause "paradoxical ERK activation" in BRAF wild-type cells, a phenomenon linked to certain side effects.[4]

InhibitorBiochemical Potency (IC50, nM) Cellular Potency (IC50, nM)
BRAF V600E Wild-Type BRAF
Vemurafenib 31[5]100[5]
Dabrafenib 0.8[5]3.2[5]
Encorafenib 0.35[6]1.6[6]
InhibitorParadoxical ERK Activation Dissociation Half-life from BRAF V600E
Peak pERK Induction (Fold over control)
Vemurafenib 6.86[1][4]~0.5 hours[6]
Dabrafenib 2.76[1][4]~2 hours[6]
Encorafenib 4.08[1][4]>30 hours[6]

Signaling Pathway and Experimental Workflows

To understand the context of these inhibitors' actions and the methods used to evaluate them, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing inhibitor potency.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitors Vemurafenib Dabrafenib Encorafenib Inhibitors->BRAF

The RAS-RAF-MEK-ERK signaling pathway targeted by BRAF inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assay (IC50) cluster_cellular Cellular Assay (IC50) B1 Purified BRAF V600E Enzyme B2 Add Substrate (MEK) & ATP B1->B2 B3 Incubate with Serial Dilutions of Inhibitor B2->B3 B4 Measure Kinase Activity (e.g., ADP-Glo) B3->B4 B5 Calculate IC50 B4->B5 C1 Seed BRAF V600E Mutant Melanoma Cells (e.g., A375) C2 Treat with Serial Dilutions of Inhibitor C1->C2 C3 Incubate for 72 hours C2->C3 C4 Assess Cell Viability (e.g., MTT, CellTiter-Glo) C3->C4 C5 Calculate IC50 C4->C5

References

Safety Operating Guide

Proper Disposal of 4-(2-Methylimidazol-1-yl)phenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(2-Methylimidazol-1-yl)phenylamine, a compound that should be treated as hazardous waste. Adherence to institutional and local regulations is mandatory.

I. Hazard Assessment and Safety Precautions

Based on available safety data for structurally similar compounds, this compound is presumed to be hazardous. For instance, the related compound 4-(2-methylimidazol-1-ylmethyl)phenylamine is classified as "Acute Toxic. 3 Oral" with the hazard code H301, indicating it is toxic if swallowed. Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2]

II. Chemical and Physical Properties

A summary of the known properties of the closely related compound, 4-(2-Methylimidazol-1-ylmethyl)phenylamine, is provided below. This information is crucial for proper handling and storage.

PropertyValueSource
Chemical Name 4-(2-Methylimidazol-1-ylmethyl)phenylamineP&S Chemicals[3]
CAS Number 772311-98-5P&S Chemicals[3]
Molecular Formula C₁₁H₁₃N₃Sigma-Aldrich, P&S Chemicals[3]
Molecular Weight 187.24 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Hazard Classification Acute Toxicity 3 (Oral)Sigma-Aldrich

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as the material is no longer needed, it must be classified as hazardous waste.[6]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, and acid chlorides.[2][7] Amines should be segregated from other chemical wastes to prevent hazardous reactions.[7][8]

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[8][9] The container should be in good condition and free of leaks.

  • Proper Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date accumulation started.[9][10]

Step 3: Storage

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[9][11] This area should be a cool, well-ventilated space away from direct sunlight and heat sources.[7]

  • Secondary Containment: It is best practice to place the waste container within a secondary containment bin to prevent the spread of material in the event of a leak.[6]

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding or removing waste.[4][11]

Step 4: Disposal

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[9] Be prepared to provide the EHS office with a completed hazardous waste disposal form.[6]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing and defacing the original label, the container may be disposed of as regular trash, pending institutional policies.[4]

IV. Spill Response

In the event of a spill, prioritize safety:

  • Evacuate and Ventilate: Clear the immediate area and ensure it is well-ventilated.[12]

  • Wear PPE: Don the appropriate personal protective equipment before attempting to clean the spill.[7]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[13] For liquid spills, use an inert absorbent material like vermiculite or sand.[12]

  • Collection: Place all contaminated materials into a labeled hazardous waste container.[12]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[14]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Hazardous Amine Waste ppe->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal contain_spill Contain & Clean Spill with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill collect_spill->containerize

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(2-Methylimidazol-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal information for 4-(2-Methylimidazol-1-yl)phenylamine, a chemical compound utilized in scientific research and drug development. The following procedures are based on established best practices for handling hazardous chemicals and data from structurally related compounds in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Disclaimer: The toxicological properties of this compound have not been fully investigated. Based on the safety data for the structurally similar compound, 4-(2-methylimidazol-1-ylmethyl)phenylamine, this chemical should be handled with extreme caution as it is classified as acutely toxic if swallowed.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Due to its chemical structure as an aromatic amine and an imidazole derivative, this compound is presumed to be a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The signal word "Danger" is appropriate based on analogous compounds.[1] Appropriate personal protective equipment is mandatory to minimize exposure.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes, as all disposable gloves have a degree of permeability.[3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound to ensure both personal safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review all available safety information, including this guide and any institutional chemical safety policies.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[3]

  • PPE Inspection: Inspect all personal protective equipment for integrity before use.

Step 2: Handling Procedures

  • Work Area: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely set up within the fume hood.

Step 3: Post-Handling and Cleanup

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste streams according to the disposal plan outlined below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[4][5][6]

  • Solid Waste:

    • Contaminated Labware (e.g., pipette tips, gloves, weighing paper): Place in a designated, sealed, and clearly labeled solid hazardous waste container.[4]

    • Excess Solid Compound: Collect in a separate, sealed, and labeled container for solid hazardous waste.

  • Liquid Waste:

    • Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[4]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.[4][5]

    • Segregation: Do not mix waste with other incompatible chemicals. Store in a designated satellite accumulation area within the laboratory.[4][5]

    • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.

Visual Workflow Guides

The following diagrams illustrate key safety and decision-making workflows.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_check Is work required outside of a fume hood? shoes->outside_hood_check respirator Wear a NIOSH-Approved Respirator outside_hood_check->respirator Yes end Proceed with Experiment outside_hood_check->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate the Spill Area with a Suitable Solvent collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident to the Laboratory Supervisor and EHS dispose->report

Caption: Emergency Spill Response Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.